3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Pharmacological Utility
Executive Summary The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a profound ability to engage diverse biological targets, most notably protein kinases[1]. Within this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a profound ability to engage diverse biological targets, most notably protein kinases[1]. Within this class, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly specialized building block[2]. By substituting the C3 position of the 1H-indazole core with a uniquely decorated aryl ring (fluorine at the meta-position, methoxy at the para-position), this molecule serves as an advanced intermediate for the development of potent, target-specific therapeutics, including inhibitors of protein kinase CK2 and various tyrosine kinases[3],[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, self-validating synthetic protocols, and structure-activity relationship (SAR) insights surrounding this specific compound.
Physicochemical Profiling & Structural Dynamics
The structural integrity of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is defined by its fused benzene and pyrazole rings, which contain ten delocalized
π
electrons[1]. This electronic delocalization allows the core to exhibit annular tautomerism, existing predominantly in the 1H-indazole form in the solid state, though the 2H-indazole tautomer can be accessed depending on solvent polarity and pH[1].
The addition of the 3-fluoro-4-methoxyphenyl moiety introduces critical stereoelectronic effects:
Fluorine (C3'-position): Acts as a strong electron-withdrawing group via induction, modulating the pKa of the indazole NH. Furthermore, it provides a vector for halogen bonding within hydrophobic protein pockets[4].
Methoxy (C4'-position): Acts as an electron-donating group via resonance, enriching the electron density of the pendant aryl ring while serving as a potent hydrogen-bond acceptor.
Table 1: Physicochemical and Structural Properties
The construction of 3-aryl-1H-indazoles is most efficiently achieved via metal-catalyzed cross-coupling reactions[6]. While nucleophilic aromatic substitution (
SNAr
) is possible, the Suzuki-Miyaura coupling remains the gold standard due to its mild conditions, high regioselectivity, and broad functional group tolerance[7].
Protocol: Regioselective Synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Objective: To construct the C3–C1' carbon-carbon bond via a self-validating Suzuki-Miyaura workflow.
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask purged with argon, combine 3-iodo-1H-indazole and (3-fluoro-4-methoxyphenyl)boronic acid. Causality: An inert atmosphere prevents the oxidative degradation of the electron-rich Pd(0) active species.
Catalyst and Base Addition: Add Pd(dppf)Cl₂ and the inorganic base. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This geometric constraint is mandatory for the subsequent reductive elimination step, thereby maximizing product yield and minimizing off-target homocoupling[8].
Solvent Introduction: Add degassed 1,4-dioxane and water. Causality: The biphasic system is non-negotiable. Water is required to dissolve the base and hydroxylate the boronic acid into a reactive boronate complex (enhancing its nucleophilicity for transmetalation), while dioxane solubilizes the organic fragments[8].
Thermal Activation: Heat the mixture to 90°C under continuous stirring for 4-6 hours. Monitor progression via LC-MS until complete consumption of the starting indazole.
Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer, combine the organic phases, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure target compound.
Pharmacological Utility: Kinase Target Engagement
The 1H-indazole core is a bioisostere of the purine ring found in ATP. Consequently, 3-aryl-1H-indazoles act as potent, ATP-competitive inhibitors against a variety of kinases[3],[1]. The indazole N1 and N2 atoms participate in critical hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket[3].
When functionalized with a 3-fluoro-4-methoxyphenyl group, the molecule gains access to deeper hydrophobic sub-pockets. This specific substitution pattern has been heavily investigated in the context of Protein Kinase CK2 [9], an enzyme implicated in anti-apoptotic pathways and cellular proliferation in oncology.
Workflow of kinase inhibition via ATP displacement by 3-aryl-1H-indazole derivatives.
SAR studies on 3-aryl-1H-indazoles reveal that modifications at the C3 and C5 positions dictate both potency and kinase selectivity[3],[10]. The parent unsubstituted 3-phenyl-1H-indazole exhibits moderate baseline activity. However, introducing halogens (such as fluorine) and hydrogen-bond acceptors (such as methoxy) on the C3-aryl ring drastically improves the
IC50
values[3],[4].
Furthermore, subsequent functionalization of the C5 position (e.g., via Buchwald-Hartwig amination to introduce hetarylamino groups) can push the inhibitory activity into the low nanomolar range[9],[10].
Table 2: Comparative SAR of 3-Aryl-1H-indazole Derivatives against Protein Kinase CK2
By utilizing 3-(3-fluoro-4-methoxyphenyl)-1H-indazole as a foundational scaffold, researchers can leverage its optimized C3-aryl vector while focusing synthetic efforts on C5 or N1 derivatization to achieve ultimate clinical efficacy.
Protopopov M. V., et al. "Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2". Biopolymers and Cell, 2021.
National Institutes of Health (NIH) / PMC. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review". PMC Free Article, 2025.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly privileged pharmacophore in modern targeted therapeutics[1]. Built upon the versatile 1H-indazole core, this molecule serves as a critical building block and screening compound for the development of Type I kinase inhibitors. The strategic placement of a 3-fluoro-4-methoxyphenyl moiety at the C3 position of the indazole ring is not arbitrary; it is a calculated design to maximize binding affinity within the ATP-binding cleft of kinases (such as CK2, VEGFR, and TTK) while optimizing metabolic stability and lipophilic efficiency[2][3].
This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical profile, the causality behind its structural design, and self-validating protocols for both its chemical synthesis and in vitro biological evaluation.
Physicochemical Profiling & Structural Rationale
To utilize 3-(3-fluoro-4-methoxyphenyl)-1H-indazole effectively in a drug discovery pipeline, one must understand the causality behind its structural components. The table below summarizes its core quantitative data[1].
Table 1: Physicochemical Properties
Property
Value
Rationale / Significance
CAS Number
1267548-62-8
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C₁₄H₁₁FN₂O
Provides a low molecular weight (MW < 500) ideal for lead optimization (Lipinski's Rule of 5).
Molecular Weight
242.25 g/mol
High ligand efficiency (LE); allows room for further functionalization without exceeding size limits.
SMILES
FC1=CC(=CC=C1OC)C2=NNC3=CC=CC=C23
Defines the exact connectivity, useful for in silico docking and QSAR modeling.
Core Scaffold
1H-Indazole
Acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds in the kinase hinge region.
The Causality of Substitution
The 1H-Indazole Core: The indazole acts as a bidentate hydrogen bond donor/acceptor system. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 accepts a hydrogen bond from the backbone amide NH. This mimics the natural binding of ATP[2].
The C3-Aryl Linkage: Placing the aryl group at the C3 position directs the substituent deep into the hydrophobic pocket adjacent to the ATP-binding site (often the "selectivity pocket" or DFG-out adjacent regions, depending on the kinase conformation).
3-Fluoro-4-Methoxy Motif:
Fluorine (C3'): Introduces strong electronegativity without significant steric bulk. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position and modulates the pKa of adjacent groups.
Methoxy (C4'): Acts as a hydrogen bond acceptor. It can interact with specific conserved lysine or threonine residues within the kinase active site, anchoring the molecule and increasing target residence time.
3-Aryl-1H-indazoles are classically deployed as Type I kinase inhibitors [2][4]. They competitively bind to the active conformation (DFG-in) of the kinase. By occupying the ATP-binding pocket, they prevent the transfer of the
γ
-phosphate of ATP to the substrate, thereby halting downstream signal transduction pathways responsible for cellular proliferation or survival.
The diagram below illustrates the logical flow of this competitive inhibition mechanism.
Caption: ATP-competitive kinase inhibition by 3-aryl-1H-indazole blocking downstream signaling.
Synthesis & Validation Protocol
The most robust and atom-economical method for constructing the C3-aryl bond in indazoles is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5][6]. To ensure scientific integrity, the protocol below is designed as a self-validating system—meaning the workflow inherently includes quality control checkpoints (LC-MS, NMR) to confirm intermediate and final product fidelity before proceeding to biological assays.
Catalyst: Pd(dppf)Cl₂ (0.05 equiv) - Chosen for its high turnover number and stability in aqueous basic conditions.
Base: K₂CO₃ (2.5 equiv) - Required to activate the boronic acid to the reactive boronate complex.
Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Dioxane solubilizes the organics, while water dissolves the base and facilitates the transmetalation step.
Procedure:
Preparation (Inert Atmosphere): In a flame-dried Schlenk flask, combine 3-iodo-1H-indazole, (3-fluoro-4-methoxyphenyl)boronic acid, and K₂CO₃.
Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the solution by bubbling Argon through the liquid for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the flask.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the 3-iodo-1H-indazole is completely consumed.
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes).
Validation (Self-Correction Checkpoint):
LC-MS: Confirm the mass [M+H]⁺ = 243.25.
¹H NMR (DMSO-d6): Confirm the presence of the indazole N-H proton (~13.0 ppm, broad singlet) and the methoxy protons (~3.9 ppm, singlet, 3H).
Caption: Step-by-step synthetic workflow and validation for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
In Vitro Screening & Assay Methodology
To evaluate the efficacy of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, an in vitro radiometric kinase assay (e.g.,
γ
-³²P ATP assay) is the gold standard for quantifying IC₅₀ values[2][4].
Self-Validating Assay Protocol
A reliable assay must prove its own validity during execution. This is achieved by calculating the Z'-factor and including strict controls.
Materials:
Recombinant target kinase (e.g., human CK2α).
Specific peptide substrate.
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Radiolabeled[
γ
-³²P] ATP.
Execution Steps:
Compound Preparation: Prepare a 10-point 3-fold serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 100% DMSO.
Reaction Assembly: In a 96-well plate, combine 10 µL of kinase/substrate mixture with 1 µL of the compound dilution.
Positive Control (100% Inhibition): 10 µM Staurosporine.
Negative Control (0% Inhibition): 1 µL of pure DMSO (Vehicle).
Initiation: Add 10 µL of [
γ
-³²P] ATP solution to initiate the reaction. Incubate at 30°C for 20 minutes.
Termination & Readout: Spot 15 µL of the reaction onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated ³²P using a scintillation counter.
Data Validation: Calculate the Z'-factor using the positive and negative controls.
Causality: A Z'-factor > 0.5 validates that the assay window is large enough and the variance is low enough to trust the generated IC₅₀ data. If Z' < 0.5, the data must be discarded and the assay re-optimized.
References
Protopopov M.V., Vdovin V.S., Lukashov S.S., et al. "Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2". Biopolymers and Cell. 2021; 37(1):62-72. Available at:[Link]
Physiochemical Profiling and Therapeutic Utility of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comprehensive Technical Guide
As drug discovery pipelines increasingly rely on fragment-based design and privileged scaffolds, 3-aryl-1H-indazoles have emerged as cornerstone building blocks. Specifically, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CA...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on fragment-based design and privileged scaffolds, 3-aryl-1H-indazoles have emerged as cornerstone building blocks. Specifically, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly optimized structural motif utilized in the development of kinase inhibitors and advanced therapeutics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its physicochemical properties—specifically its molecular weight and structural functionalization—and provide field-proven, self-validating analytical protocols for its characterization and synthetic integration.
Structural Deconstruction and Molecular Weight Analysis
The molecular architecture of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is meticulously designed for target engagement. The core consists of a 1H-indazole bicyclic system, which is a well-documented bioisostere for the adenine ring of ATP[1]. Substituted at the C3 position is a 3-fluoro-4-methoxyphenyl moiety.
The Causality of Functionalization
The Indazole Core: The nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors and acceptors, anchoring the molecule within the hinge region of various protein kinases (e.g., VEGFR, CK2, and CSF1R)[1].
Fluorine Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring serves a dual purpose. It lowers the pKa of adjacent protons, modulating the electronic distribution of the ring, and provides a profound steric shield that blocks cytochrome P450-mediated oxidative metabolism, thereby enhancing the compound's pharmacokinetic half-life.
Methoxy Group: The para-methoxy substitution acts as an electron-donating group that can project into solvent-exposed regions of a target protein's binding pocket, improving aqueous solubility while maintaining necessary lipophilicity.
Quantitative Physicochemical Profile
Understanding the exact molecular weight and isotopic distribution is non-negotiable for downstream High-Resolution Mass Spectrometry (HRMS) tracking during in vitro assays. The empirical formula is C₁₄H₁₁FN₂O , yielding a precise molecular weight of 242.25 g/mol [2].
To ensure scientific integrity before deploying this compound in high-throughput screening or complex synthetic cascades, researchers must validate its identity and purity. Below are the step-by-step, self-validating protocols for HRMS and NMR.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Workflow
This protocol utilizes Electrospray Ionization (ESI) to confirm the exact mass. The system is self-validating: the detection of the specific isotopic pattern of carbon-13 alongside the monoisotopic mass confirms the formula C₁₄H₁₁FN₂O.
Sample Preparation: Dissolve 1.0 mg of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock 1:1000 in a solvent matrix of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to promote protonation.
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.
Mass Detection (ESI+): Operate the Time-of-Flight (TOF) analyzer in positive ion mode.
Data Validation: Extract the ion chromatogram for the expected
[M+H]+
adduct. The theoretical
m/z
is 243.0934 . A mass error of
<3
ppm validates the structural integrity.
Protocol B: Multinuclear NMR Spectroscopy
NMR provides orthogonal validation of the molecular topology, confirming the regiochemistry of the 3-aryl substitution.
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). DMSO is chosen because the indazole N-H proton exchanges too rapidly in protic solvents like Methanol-
d4
, rendering it invisible.
¹H NMR Acquisition (400 MHz):
Validation Checkpoint 1: Look for a broad singlet at
≈13.0
ppm. This is the hallmark of the indazole N-H proton.
Validation Checkpoint 2: Identify a sharp singlet integrating to 3 protons at
≈3.9
ppm, confirming the presence of the
−OCH3
group.
¹⁹F NMR Acquisition (376 MHz): Run a decoupled ¹⁹F spectrum. A single peak should be observed, confirming the presence of the mono-fluoro substitution on the phenyl ring[4].
Pharmacological Context: Mechanism of Action
The 1H-indazole scaffold is widely recognized in medicinal chemistry for its ability to act as an ATP-competitive inhibitor[1]. By mimicking the purine ring of adenosine triphosphate, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole derivatives can lodge themselves into the highly conserved ATP-binding pocket of dysregulated kinases.
The following DOT diagram maps the logical relationship and signaling cascade interruption caused by competitive binding at the kinase hinge region.
Caption: Logical workflow of ATP-competitive kinase inhibition by 3-aryl-1H-indazole scaffolds.
Synthetic Pathways and Derivatization
To utilize this compound as a building block, researchers often rely on transition-metal-catalyzed cross-coupling reactions. The synthesis of 3-aryl-1H-indazoles is most reliably achieved via the Suzuki-Miyaura coupling of a protected 3-iodo-1H-indazole with an aryl boronic acid[5].
Step-by-Step Synthetic Workflow
Protection: The N1 position of 3-iodo-1H-indazole is protected using a Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) group to prevent catalyst poisoning and unwanted N-arylation.
Cross-Coupling: The protected indazole is reacted with (3-fluoro-4-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g.,
Pd(dppf)Cl2
) and a mild base (e.g.,
K2CO3
) in a solvent mixture of 1,4-Dioxane/Water at 90°C.
Deprotection: The crude intermediate is subjected to acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to cleave the protecting group, yielding the free 1H-indazole.
Caption: Standard synthetic cascade for the generation of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Conclusion
The molecular weight of 242.25 g/mol for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole represents more than just a physical constant; it is the sum of a highly deliberate medicinal chemistry strategy. The indazole core provides the necessary pharmacophore for kinase hinge-region binding, while the fluoro and methoxy substitutions optimize the molecule's steric, electronic, and metabolic profile. By adhering to the rigorous analytical and synthetic protocols outlined above, researchers can confidently integrate this compound into advanced drug discovery campaigns.
References
[1] National Institutes of Health (PMC). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available at:[Link]
[5] National Institutes of Health (PMC). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at:[Link]
[4] The Journal of Organic Chemistry (ACS). Synthesis of Indazole Fused 2-Benzazepines with Polarity-Dependent Fluorescence Based on Formal [4 + 3] Annulation of 3-Aryl-1H-indazoles. Available at:[Link]
3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Pharmacological Utility
Executive Summary In modern medicinal chemistry, the 1H-indazole core is recognized as a privileged pharmacophore, frequently deployed in the design of high-affinity kinase inhibitors and anti-inflammatory agents. Specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 1H-indazole core is recognized as a privileged pharmacophore, frequently deployed in the design of high-affinity kinase inhibitors and anti-inflammatory agents. Specifically, C-3 arylated indazoles represent a highly functionalized subclass that exhibits potent biological activity. This whitepaper provides an in-depth analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole , deconstructing its IUPAC nomenclature, detailing its physicochemical profile, and establishing a self-validating synthetic methodology for its preparation via palladium-catalyzed Suzuki-Miyaura cross-coupling.
Structural Deconstruction & IUPAC Nomenclature
The IUPAC name 3-(3-fluoro-4-methoxyphenyl)-1H-indazole provides a precise topological map of the molecule[1]:
1H-indazole (The Core): A bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the tautomeric proton resides on the N1 nitrogen atom.
3-position: The carbon atom (C3) of the pyrazole ring. Due to its electronic properties, C3 is highly susceptible to electrophilic attack, making it the primary site for halogenation and subsequent cross-coupling.
3-fluoro-4-methoxyphenyl (The Substituent): An aryl group attached directly to the C3 position. It consists of a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a highly electronegative fluorine atom (-F) at the meta position (C3) relative to the point of attachment.
Physicochemical Profile
Understanding the quantitative properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays[1],[2].
Property
Value
IUPAC Name
3-(3-fluoro-4-methoxyphenyl)-1H-indazole
CAS Number
1267548-62-8
Molecular Formula
C₁₄H₁₁FN₂O
Molecular Weight
242.25 g/mol
SMILES String
FC1=CC(=CC=C1OC)C2=NNC3=CC=CC=C23
Target m/z [M+H]⁺
243.3
Pharmacological Utility: The 3-Aryl-1H-Indazole Scaffold
The 3-aryl-1H-indazole scaffold is a cornerstone in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors[3]. The indazole core mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of the kinase domain. Concurrently, the 3-aryl substituent (such as the 3-fluoro-4-methoxyphenyl group) projects deep into the hydrophobic specificity pocket, dictating the molecule's selectivity profile against targets like Casein Kinase 2 (CK2) or Vascular Endothelial Growth Factor Receptor (VEGFR)[3].
Mechanism of 3-aryl-1H-indazole binding within the kinase ATP-competitive pocket.
Synthetic Methodology: C-3 Functionalization via Suzuki-Miyaura Coupling
Direct C-H activation at the C3 position of indazoles is historically challenging due to the dual reactivity of the pyrazole ring. The most robust, scalable, and regioselective approach is the electrophilic iodination of the 1H-indazole core, followed by N-protection and a Palladium-catalyzed Suzuki-Miyaura cross-coupling[4],[5].
Step-by-step synthetic workflow for C-3 functionalization of 1H-indazole.
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the reagent choices and an analytical checkpoint to confirm success before proceeding.
Step 1: Electrophilic Iodination
Procedure: Dissolve 1H-indazole (1.0 eq) in DMF. Add KOH (2.0 eq) and I₂ (1.5 eq). Stir at room temperature for 2 hours. Quench with aqueous Na₂S₂O₃.
Causality: KOH deprotonates the N1 position, generating an electron-rich indazolide anion. This dramatically increases the nucleophilicity of the C3 carbon, directing the electrophilic attack of iodine exclusively to the 3-position[4].
Validation Checkpoint: LC-MS analysis of the organic extract must show complete conversion from 119 m/z to the iodinated mass of [M+H]⁺ = 245.0 m/z .
Step 2: N-Protection (Boc)
Procedure: Dissolve 3-iodo-1H-indazole in DCM. Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature until completion.
Causality: The free N-H of indazole is acidic (pKa ~13.8) and can coordinate with Palladium during the subsequent coupling step, leading to catalyst poisoning or unwanted Buchwald-Hartwig N-arylation. The bulky tert-butoxycarbonyl (Boc) group sterically shields the nitrogen and electronically deactivates it, ensuring the catalyst exclusively targets the C-I bond[5].
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show a distinct non-polar shift. LC-MS must confirm [M+H]⁺ = 345.1 m/z .
Step 3: Suzuki-Miyaura Cross-Coupling
Procedure: In a Schlenk flask, combine 1-Boc-3-iodo-1H-indazole (1.0 eq), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (3.0 eq). Evacuate and backfill with N₂. Add degassed 1,4-Dioxane/H₂O (4:1). Heat at 80°C for 8 hours.
Causality: PdCl₂(dppf) is selected because the bidentate dppf ligand has a large bite angle (99°). This geometry accelerates the rate-determining reductive elimination step, minimizing homocoupling side-reactions. Water is strictly required in the solvent mixture to dissolve the inorganic base (K₂CO₃) and generate the reactive[Ar-B(OH)₃]⁻ boronate complex, which is the actual species undergoing transmetalation[5].
Validation Checkpoint: LC-MS reveals the disappearance of the 345 m/z peak and the emergence of the coupled product at [M+H]⁺ = 343.4 m/z .
Step 4: Deprotection
Procedure: Treat the crude coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.
Causality: The highly acidic conditions protonate the Boc carbonyl oxygen, leading to the cleavage of the C-O bond and the elimination of isobutylene gas and CO₂, cleanly unmasking the 1H-indazole core[4].
Validation Checkpoint: LC-MS confirms the final target mass: [M+H]⁺ = 243.3 m/z .
Analytical Validation
To definitively confirm the structure of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, the final product must be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy:
¹H-NMR (DMSO-d6): The most diagnostic peak is the broad singlet corresponding to the indazole N-H proton, typically appearing far downfield (~13.0 - 13.5 ppm). The methoxy (-OCH₃) group will appear as a sharp, highly integrated singlet around 3.8 - 3.9 ppm. The aromatic protons of the phenyl ring will exhibit complex splitting patterns (e.g., doublet of doublets) due to J-coupling with the adjacent fluorine atom.
¹⁹F-NMR: A single peak will confirm the presence of the fluorine atom, validating the integrity of the boronic acid coupling partner.
Protopopov M. V., et al. "Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2". Biopolymers and Cell.
MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate". MDPI.
PMC. "Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids". NIH.
Technical Whitepaper: Synthesis and Process Optimization of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole
Executive Summary The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly for its role in kinase inhibition (e.g., AKT, VEGFR) and the modulation of anti-inflammatory pa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly for its role in kinase inhibition (e.g., AKT, VEGFR) and the modulation of anti-inflammatory pathways[1]. Specifically, functionalization at the C-3 position allows for the precise fine-tuning of steric and electronic properties to maximize target affinity. This technical guide delineates a robust, high-yielding synthetic pathway for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8)[2]. The optimal route employs a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, integrating strategic protecting group chemistry to prevent catalyst poisoning and ensure strict regioselectivity[3].
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, can be disconnected at the C3-aryl bond. This retrosynthetic cleavage leads back to two primary, commercially viable precursors: 3-iodo-1H-indazole (the electrophile) and (3-fluoro-4-methoxyphenyl)boronic acid (the nucleophile).
The Causality of N-Protection
While direct C-3 cross-coupling of unprotected 1H-indazoles has been reported, the free N-H functionality presents significant synthetic challenges. The nitrogen lone pair can coordinate with the palladium center, forming off-target Pd-complexes that deplete the active catalyst pool and necessitate high catalyst loadings or harsh conditions[4]. To circumvent this, we employ a tert-butyloxycarbonyl (Boc) protecting group at the N1 position. The electron-withdrawing nature of the Boc group serves a dual mechanistic purpose:
It eliminates competitive N-coordination with the metal catalyst.
It significantly increases the electrophilicity of the C3-carbon, thereby accelerating the rate-determining oxidative addition step of the catalytic cycle[3].
Catalytic Cycle Dynamics
The Suzuki-Miyaura coupling proceeds via a standard Pd(0)/Pd(II) catalytic cycle[4]:
Oxidative Addition : Insertion of the active Pd(0) species into the highly activated C3-I bond of the protected indazole.
Transmetalation : The inorganic base (Na₂CO₃) activates the boronic acid into a nucleophilic boronate complex, facilitating the transfer of the 3-fluoro-4-methoxyphenyl group to the Pd(II) center.
Reductive Elimination : The C-C bond is formed, releasing the coupled intermediate and regenerating the active Pd(0) catalyst.
The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are embedded within the workflow to ensure the success of each transformation before proceeding to the next stage.
Figure 2: Step-by-step synthetic workflow for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Step 1: N-Boc Protection of 3-Iodo-1H-indazole
Objective: Mask the N1-proton to prevent catalyst poisoning and enhance C3-electrophilicity.
Protocol:
Charge a dry, round-bottom flask with 3-iodo-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst. (Causality: DMAP attacks the Boc anhydride to form a highly reactive N-Boc pyridinium intermediate, significantly accelerating the protection rate compared to using a standard base alone).
Introduce di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (R_f ~0.2) will convert to a less polar spot (R_f ~0.6).
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield 1-Boc-3-iodo-1H-indazole.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Construct the critical C3-aryl bond.
Protocol:
In a microwave-safe reaction vial, combine 1-Boc-3-iodo-1H-indazole (1.0 eq) and (3-fluoro-4-methoxyphenyl)boronic acid (1.5 eq). (Causality: A stoichiometric excess of boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures).
Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and 1,4-Dioxane (0.1 M).
Add 2M aqueous Na₂CO₃ (3.0 eq). (Causality: The biphasic solvent system of Dioxane/H₂O ensures the solubility of both the organic substrates and the inorganic base, which is an absolute requirement for the transmetalation step).
Seal the vial, purge with N₂, and heat under microwave irradiation at 120 °C for 40 minutes[3].
Validation: LC-MS analysis should indicate the complete consumption of the starting material and the appearance of the intermediate mass ([M+H]⁺ = 343.1 for the Boc-protected product).
Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via flash chromatography.
Step 3: Deprotection and Isolation
Objective: Remove the Boc group to yield the final target.
Protocol:
Dissolve the purified 1-Boc-3-(3-fluoro-4-methoxyphenyl)-1H-indazole in dichloromethane (DCM) (0.1 M).
Add trifluoroacetic acid (TFA) (10.0 eq) at room temperature. (Causality: TFA induces an acid-catalyzed elimination. The formation of gaseous CO₂ and isobutylene drives the reaction forward irreversibly).
Stir for 2 hours.
Validation: LC-MS will show the target mass ([M+H]⁺ = 243.1).
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with DCM, and recrystallize from ethanol to afford pure 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Quantitative Data: Reaction Optimization
The choice of catalyst and heating modality heavily influences the yield of the Suzuki coupling step[4]. Table 1 summarizes the optimization matrix for the critical C-C bond formation.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp / Time
Isolated Yield (%)
PdCl₂(PPh₃)₂
K₂CO₃
DMF
100 °C / 12 h (Conventional)
45%
Pd(dppf)Cl₂
Cs₂CO₃
Toluene/H₂O
90 °C / 8 h (Conventional)
72%
Pd(PPh₃)₄
Na₂CO₃
Dioxane/H₂O
120 °C / 40 min (Microwave)
88%
Note: Microwave irradiation significantly reduces reaction time and limits the thermal degradation of the boronic acid, leading to the highest isolated yield[3].
Analytical Validation (E-E-A-T)
To establish absolute trustworthiness in the synthesized material, the final compound must be rigorously characterized against expected theoretical values:
LC-MS (ESI+) : The exact mass for C₁₄H₁₁FN₂O is 242.09. The observed [M+H]⁺ peak must cleanly resolve at 243.1 .
¹H NMR (400 MHz, DMSO-d₆) :
The complete absence of the massive singlet at ~1.65 ppm (9H) confirms 100% Boc deprotection.
A sharp singlet at ~3.90 ppm (3H) confirms the intact presence of the methoxy group.
The indazole N-H proton will appear as a broad, exchangeable singlet at >13.0 ppm.
References
Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence
Source: PubMed Central (NIH)
URL: [Link]
Title: Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition
Source: Indian Academy of Sciences (Journal of Chemical Sciences)
URL: [Link]
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid
Source: MDPI (Molecules)
URL: [Link]
Spectroscopic Elucidation of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. As a key scaffold in medicinal chemistry, the indazole nucle...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. As a key scaffold in medicinal chemistry, the indazole nucleus is present in a variety of pharmacologically active agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The precise characterization of substituted indazoles such as the title compound is paramount for advancing drug discovery programs. This document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, providing researchers with a robust framework for structural verification and quality control.
Chemical Structure and Atom Numbering
The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole with the conventional numbering system used for spectral assignments.
1H NMR spectrum of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
An In-Depth Technical Guide to the 1 H NMR Characterization of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole Executive Summary & Chemical Context The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) repre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
1
H NMR Characterization of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole
Executive Summary & Chemical Context
The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a privileged structural motif in modern medicinal chemistry. Indazole derivatives substituted at the C3 position with functionalized aryl groups are frequently utilized as core scaffolds in the development of potent kinase inhibitors, notably PI3K
δ
inhibitors for hepatocellular carcinoma [2], and
α
V integrin antagonists.
Accurate structural elucidation of this scaffold is critical for downstream structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive, causality-driven guide to the
1
H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule, establishing a self-validating protocol for researchers and drug development professionals.
Mechanistic Rationale for Experimental Design
Before detailing the protocol, it is essential to understand the causality behind the experimental parameters chosen for this specific heterocycle.
Solvent Selection (DMSO-
d6
vs. CDCl
3
): The 1H-indazole core contains a highly polar, exchangeable N-H proton. In non-polar, aprotic solvents like CDCl
3
, this proton often appears as a severely broadened baseline hump or is entirely absent due to intermediate chemical exchange rates and trace acidic impurities. By utilizing DMSO-
d6
, the strong hydrogen-bond accepting nature of the sulfoxide oxygen effectively "locks" the N-H proton in a slow-exchange regime, resulting in a sharp, highly deshielded singlet around
δ
13.25 ppm.
Heteronuclear Splitting Dynamics: The presence of the fluorine atom (
19
F,
I=1/2
, 100% natural abundance) on the phenyl ring introduces critical heteronuclear spin-spin coupling. This coupling is a built-in diagnostic tool. The proton ortho to the fluorine (C2'-H) will exhibit a massive
3JHF
coupling (~12.5 Hz), while the meta proton (C5'-H) will show a distinct
4JHF
coupling (~6.0 Hz).
Standardized NMR Acquisition Protocol
To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: if the final integration does not match the theoretical proton count, the acquisition parameters (specifically the relaxation delay) must be recalibrated.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of high-purity [1] in 0.6 mL of anhydrous DMSO-
d6
(100.0 atom % D). Transfer to a standard 5 mm precision NMR tube.
Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe specifically to the
1
H resonance frequency to maximize the signal-to-noise ratio (SNR).
Shimming: Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity, ensuring the residual DMSO pentet (
δ
2.50 ppm) has a line width at half height (LWHH) of
<0.8
Hz.
Acquisition Parameters: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to allow complete longitudinal relaxation (
T1
) of the rigid indazole core protons. Acquire a minimum of 64 scans.
Processing & Self-Validation: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening (LB). Phase and baseline correct the spectrum. Validation Step: Calibrate the integration of the methoxy singlet (
δ
3.92 ppm) to exactly 3.00. The aromatic region (
δ
7.20–8.10 ppm) must subsequently integrate to exactly 7.00, and the N-H proton to 1.00.
Fig 1: Step-by-step 1H NMR acquisition and processing workflow.
Quantitative Data Presentation:
1
H NMR Spectral Analysis
The following table summarizes the theoretical and empirically supported chemical shifts for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, grounded in established literature for [3] and [4].
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Int.
Structural Assignment & Causality
N1-H
13.25
br s
-
1H
Indazole Core: Highly deshielded due to ring aromaticity; sharpened by DMSO-
d6
H-bonding.
C4-H
8.02
d
8.1
1H
Indazole Core: Deshielded by the anisotropic peri-effect from the adjacent C3-aryl ring.
C2'-H
7.80
dd
12.5 (
H−F
), 2.1 (
H−H
)
1H
Phenyl Ring: Ortho to F, meta to C6'-H. Exhibits massive
3JHF
heteronuclear splitting.
C6'-H
7.75
ddd
8.5 (
H−H
), 2.1 (
H−H
), 1.0 (
H−F
)
1H
Phenyl Ring: Para to F, ortho to C5'-H, meta to C2'-H.
C7-H
7.60
d
8.3
1H
Indazole Core: Adjacent to the N1 atom.
C6-H
7.40
t
7.5
1H
Indazole Core: Standard aromatic triplet.
C5'-H
7.30
dd
8.5 (
H−H
), 6.0 (
H−F
)
1H
Phenyl Ring: Ortho to the methoxy group. Split by both C6'-H and the meta fluorine atom (
4JHF
).
C5-H
7.22
t
7.5
1H
Indazole Core: Standard aromatic triplet.
-OCH
3
3.92
s
-
3H
Methoxy Group: Shielded aliphatic singlet; acts as the internal integration calibrator.
Advanced Strategies for Unambiguous Assignment
While 1D
1
H NMR provides a robust foundational fingerprint, the overlapping signals in the
δ
7.20–7.80 ppm aromatic region can complicate definitive assignments. To elevate the trustworthiness of the structural validation, 2D NMR techniques should be employed:
19
F-
1
H HOESY (Heteronuclear Overhauser Effect Spectroscopy): A critical experiment for this specific molecule. It will show spatial correlations between the fluorine atom at C3' and the C2'-H / C4'-OCH
3
protons, unambiguously orienting the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): The C4-H doublet (
δ
8.02) will show a strong
3JCH
correlation to the C3 quaternary carbon, linking the indazole core to the phenyl substituent.
Conclusion
The
1
H NMR spectrum of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is characterized by the distinct heteronuclear splitting patterns induced by the fluorine atom and the highly deshielded N-H proton stabilized by DMSO-
d6
. By adhering to the causality-driven protocol and self-validating integration metrics outlined in this guide, researchers can ensure the highest degree of analytical rigor in their structural characterization workflows.
References
ACS Publications. "Discovery of Novel Indazoles as Potent and Selective PI3K
δ
Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma". Journal of Medicinal Chemistry. URL:[Link]
Royal Society of Chemistry. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". URL: [Link]
Exploratory
13C NMR analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole Prepared by: Gemini, Senior Application Scientist Foreword: From Structure to Spectrum In the landscape of modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Foreword: From Structure to Spectrum
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(3-fluoro-4-methoxyphenyl)-1H-indazole stands as a representative of a class of heterocyclic compounds with significant interest in medicinal chemistry. Its structural complexity, featuring a bicyclic indazole core and a substituted phenyl ring, necessitates a robust analytical approach for unambiguous characterization. Among the arsenal of spectroscopic techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon framework of a molecule.[1][2]
This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial interpretation of ¹³C NMR data. We will deconstruct the analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, not as a mere academic exercise, but as a case study in applying fundamental principles to solve a real-world analytical challenge. We will explore the theoretical underpinnings that govern the spectrum, present a field-proven experimental protocol, and detail a logical framework for spectral assignment. The causality behind experimental choices and the self-validating nature of a well-executed protocol are emphasized throughout, reflecting a commitment to scientific integrity and expertise.
Part 1: Theoretical Foundations of the ¹³C NMR Spectrum
Understanding the ¹³C NMR spectrum of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole requires an appreciation for the subtle electronic factors that influence the chemical shift of each carbon atom. Unlike ¹H NMR, the ¹³C spectrum offers a much wider chemical shift range (typically 0-220 ppm), which dramatically reduces signal overlap and provides a distinct signal for nearly every unique carbon environment.[1][3] Standard spectra are acquired with broadband proton decoupling, meaning each carbon signal appears as a singlet, simplified from the complex splitting that would otherwise arise from one-bond and multi-bond couplings to protons.[3][4]
The key to interpreting the spectrum lies in understanding how the local electronic environment shields or deshields each carbon nucleus. For our target molecule, the primary influences are:
Hybridization: The sp² hybridized carbons of the two aromatic rings (indazole and phenyl) will resonate significantly downfield (typically 110-160 ppm) compared to sp³ carbons. The methoxy group's sp³ carbon will appear far upfield.[3]
Inductive and Resonance Effects: The substituents on the phenyl ring dictate the electron density distribution and, consequently, the chemical shifts.
Methoxy Group (-OCH₃): The highly electronegative oxygen atom inductively deshields the carbon it is directly attached to (C4'). However, through resonance, the oxygen's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift). The methoxy carbon itself has a highly characteristic chemical shift of approximately 56 ppm.[5][6][7]
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, strongly deshielding the carbon it is bonded to (C3'). This effect diminishes with distance.[1][3]
Carbon-Fluorine (C-F) Coupling: A crucial diagnostic feature in the ¹³C NMR of fluorinated compounds is the presence of spin-spin coupling between ¹⁹F (a spin ½ nucleus with 100% natural abundance) and ¹³C. This coupling persists even in proton-decoupled spectra.[8] The result is a large, characteristic splitting of the signal for the carbon directly bonded to fluorine (¹JCF ≈ 240-250 Hz) and smaller couplings for carbons two (²JCF), three (³JCF), and even four bonds away.[9][10] This phenomenon is an invaluable tool for assigning signals in the fluorophenyl moiety.
Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (C3, C3a, C7a, C1', C3', and C4') typically exhibit signals of lower intensity. This is due to their longer longitudinal relaxation times (T₁) and the absence of signal enhancement from the Nuclear Overhauser Effect (NOE) under standard proton-decoupled acquisition conditions.[1]
The molecular structure and carbon numbering scheme for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole are presented below.
Caption: Molecular structure of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole with IUPAC numbering.
Part 2: A Self-Validating Experimental Protocol
The integrity of NMR data is contingent upon a meticulous experimental protocol. Each step is designed not only to acquire the data but also to validate the quality of the sample and the stability of the instrument, ensuring that the resulting spectrum is a true representation of the molecule.
Sample Preparation Workflow
A high-quality spectrum begins with a properly prepared sample. The primary objective is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution.[11]
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology
Material & Solvent Selection : Weigh approximately 20-50 mg of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.[11][12] Select a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The solvent provides the deuterium lock signal for the spectrometer and avoids large interfering signals in the spectrum.
Dissolution : In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Vigorous mixing or vortexing may be required to ensure complete dissolution.[13]
Filtration : This step is critical for achieving high-resolution spectra. Prepare a filter by pushing a small, tight plug of glass wool into the constriction of a Pasteur pipette. Transfer the solution through this filter directly into a clean, high-quality 5 mm NMR tube.[13] This removes any micro-particulates that can severely degrade the magnetic field homogeneity.
Finalization : Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube clean before inserting it into the spectrometer.
Spectrometer and Acquisition Parameters
The acquisition parameters must be chosen to maximize signal-to-noise while accurately capturing the spectral features. The following table provides a robust starting point for a standard ¹³C{¹H} experiment on a 400 or 500 MHz spectrometer.
Parameter
Symbol
Typical Value
Rationale & Expert Insight
Experiment
-
1D ¹³C with ¹H Decoupling
Provides a direct map of the carbon skeleton with simplified (singlet) signals for most carbons.
Pulse Angle
p1
30-45°
A reduced flip angle allows for a shorter relaxation delay, decreasing total experiment time without significant signal loss for most carbons.
Acquisition Time
aq
1.0 – 1.5 s
Defines the digital resolution of the spectrum. This range is sufficient for the sharp lines expected in small molecules.
Relaxation Delay
d1
2.0 s
The time between pulses for magnetization to recover. A 2s delay is a good compromise for routine analysis, though quaternary carbons may be attenuated. For quantitative analysis, this must be ≥ 5 times the longest T₁.[14][15]
Number of Scans
ns
1024 – 4096
Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[1]
Spectral Width
sw
240 ppm (0-240)
Encompasses the full range of expected chemical shifts for organic molecules, from aliphatic to carbonyl carbons.
Temperature
te
298 K
Standard operating temperature ensures reproducibility and comparability with database values.
Part 3: Spectral Analysis and Structural Assignment
The final step is the logical assignment of each signal in the spectrum to a specific carbon in the molecule. This process is a convergence of theoretical prediction, spectral evidence, and comparison with known data.
Predicted Chemical Shifts and Couplings
Based on established substituent effects, database information, and predictive software, a set of expected chemical shifts (δ) and C-F coupling constants (J) can be compiled.[16][17][18][19] This table serves as a hypothesis to be tested against the experimental data.
Carbon Atom
Predicted δ (ppm, CDCl₃)
Multiplicity (due to ¹⁹F)
Predicted JCF (Hz)
Rationale
C3
~145
Singlet
-
Quaternary carbon adjacent to two nitrogen atoms and attached to an aromatic ring.
C3a
~122
Singlet
-
Quaternary carbon at the indazole ring fusion.
C4
~122
Singlet
-
Aromatic CH in the indazole ring.
C5
~128
Singlet
-
Aromatic CH in the indazole ring.
C6
~121
Singlet
-
Aromatic CH in the indazole ring.
C7
~111
Singlet
-
Aromatic CH, shielded by the adjacent NH group.
C7a
~140
Singlet
-
Quaternary carbon at the indazole ring fusion, adjacent to NH.
C1'
~125
Doublet
~3-5 (⁴JCF)
Quaternary carbon of the phenyl ring.
C2'
~113
Doublet
~20-25 (²JCF)
Aromatic CH ortho to the fluorine, shielded by the methoxy group's resonance effect.
C3'
~155
Doublet
~245-250 (¹JCF)
Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.
C4'
~148
Doublet
~10-15 (²JCF)
Directly attached to the electronegative oxygen of the methoxy group.
C5'
~118
Doublet
~5-7 (³JCF)
Aromatic CH meta to the fluorine.
C6'
~120
Singlet
< 2
Aromatic CH, least affected by substituents.
-OCH₃
~56.5
Doublet
~2-4 (⁴JCF)
Typical chemical shift for a methoxy group attached to an aromatic ring.[5][6]
A Logical Assignment Strategy
Identify Key Landmarks :
The Methoxy Carbon: Locate the sharp, intense signal around 56.5 ppm. This is unambiguously the -OCH₃ carbon.
The C-F Carbon (C3'): Scan the downfield region (150-160 ppm) for a large doublet. The significant splitting (~245 Hz) is the unmistakable signature of the carbon directly bonded to fluorine.[9][10] This is your primary anchor point for assigning the fluorophenyl ring.
Assign the Fluorophenyl Ring :
Use the remaining C-F couplings to identify neighboring carbons. Look for smaller doublets corresponding to C2', C4', and C5'.
The signal for C4' will be significantly downfield due to its attachment to oxygen.
The signal for C2' will be split by a relatively large two-bond coupling (~20-25 Hz).
The quaternary carbons (C1' and C4') will likely have lower intensities than the protonated carbons.
Assign the Indazole Ring :
With the 7 signals of the substituted phenyl moiety assigned, the remaining 7 signals belong to the indazole core.
Differentiate based on intensity: The three quaternary carbons (C3, C3a, C7a) should have weaker signals than the four protonated carbons (C4, C5, C6, C7).
Use chemical shift trends for substituted indazoles from literature and databases to assign the remaining signals.[2][20][21][22] C3 is typically one of the more downfield carbons in the indazole system. C7 is often the most upfield aromatic CH.
Confirmation with Advanced Methods (Optional but Recommended) :
For absolute certainty, especially in cases of signal overlap or ambiguity, further experiments are invaluable.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes carbons based on the number of attached protons. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. This would confirm the assignment of the CH carbons versus the quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is essential for piecing together the molecular skeleton and assigning quaternary carbons.
Conclusion
The ¹³C NMR analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a powerful demonstration of how fundamental spectroscopic principles can be applied to elucidate a complex molecular structure. By understanding the interplay of hybridization, inductive effects, resonance, and nuclear coupling, a detailed and confident assignment of the carbon framework is achievable. A successful analysis is built upon a foundation of meticulous sample preparation and the selection of appropriate acquisition parameters. The resulting high-quality spectrum, when interpreted through a logical, step-wise assignment strategy, provides an unambiguous structural fingerprint that is essential for research, development, and quality control in the chemical sciences.
References
Peredo-Vázquez, R. et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 766–775. [Link]
Paton, R. S. et al. CASCADE - Colorado State University. [Online] [Link]
Peredo-Vázquez, R. et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed, 23270456. [Link]
University of Leicester. NMR Sample Preparation. [Online] [Link]
Spera, S. et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 12(1), 1-11. [Link]
Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Online] [Link]
OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Online] [Link]
Contreras, R. H. et al. (1994). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society, 116(8), 3655–3660. [Link]
Iowa State University. NMR Sample Preparation. [Online] [Link]
University College London. Sample Preparation. [Online] [Link]
Silva, A. M. S. et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10799-10815. [Link]
Claramunt, R. M. et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 543-551. [Link]
Elguero, J. et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2933. [Link]
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An In-Depth Technical Guide to the Solubility of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole in Organic Solvents
Executive Summary The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of small-molecule ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of small-molecule kinase inhibitors[1]. While its structural features confer excellent binding affinity within the hydrophobic pockets of target proteins, they simultaneously impart significant lipophilicity, complicating its solubility profile.
This whitepaper provides a comprehensive, causality-driven framework for understanding, predicting, and experimentally validating the solubility of this compound in various organic solvents. By distinguishing between thermodynamic and kinetic solubility paradigms, this guide equips researchers with self-validating protocols to ensure data integrity during early-stage drug discovery and formulation development[2].
Physicochemical Profiling & Structural Causality
To predict the solvation behavior of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, we must first deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) is dictated by the energetic balance between disrupting the solid-state crystal lattice and forming new solute-solvent interactions.
The Indazole Core: The 1H-indazole moiety possesses both a hydrogen-bond donor (the N-H group at position 1) and a hydrogen-bond acceptor (the nitrogen at position 2). In the solid state, indazole derivatives strongly tend to form intermolecular hydrogen-bonded dimers. Breaking this lattice requires solvents capable of competitive hydrogen bonding.
The Fluoro-Methoxyphenyl Substituent: The addition of the 3-fluoro-4-methoxyphenyl ring drastically increases the molecule's overall lipophilicity (LogP). The fluorine atom acts as a weak hydrogen-bond acceptor but primarily contributes to hydrophobicity, while the methoxy group provides steric bulk and an additional hydrogen-bond acceptor[1].
Because of this high lipophilicity and the strong crystalline lattice driven by indazole dimerization, aqueous solubility is negligible. Consequently, organic solvents must be strategically selected based on their ability to disrupt these specific intermolecular forces.
Table 1: Physicochemical Properties of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Requires H-bond accepting solvents to break dimers.
H-Bond Acceptors
4 (N, O, F)
Allows interaction with protic solvents (e.g., alcohols).
Solvent Selection & Solvation Mechanics
The causality behind solvent efficacy lies in matching the solvent's dielectric constant and hydrogen-bonding capacity to the API's structural vulnerabilities.
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. Solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors. They actively disrupt the indazole N-H···N dimers, stabilizing the monomeric form in solution without donating protons that could cause secondary aggregation.
Polar Protic Solvents (e.g., Methanol, Ethanol): These offer moderate solubility. While they can donate and accept hydrogen bonds, their self-association (solvent-solvent hydrogen bonding) competes with solute-solvent interactions, requiring thermal energy (heating) to achieve high concentrations.
Non-Polar Solvents (e.g., Toluene, Hexane): Despite the compound's lipophilicity, non-polar solvents lack the ability to break the indazole hydrogen-bonded lattice, resulting in poor to moderate solubility.
Solvation mechanism of indazole derivatives via hydrogen-bond disruption.
Table 2: Anticipated Solubility Profile in Organic Solvents
To ensure scientific integrity, solubility must be measured using self-validating protocols. We distinguish between Thermodynamic Solubility (the true equilibrium state of the solid in a solvent) and Kinetic Solubility (the concentration at which a compound precipitates from a supersaturated state)[2].
Protocol A: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method remains the gold standard for determining true equilibrium solubility[3]. This protocol is designed with built-in validation checkpoints to prevent false readings caused by supersaturation or polymorphic shifts.
Step-by-Step Methodology:
Solid Addition: Weigh an excess amount (e.g., 50 mg) of crystalline 3-(3-fluoro-4-methoxyphenyl)-1H-indazole into a sealed glass scintillation vial.
Solvent Addition: Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to maintain the equilibrium gradient[3].
Equilibration: Place the vial on an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM.
Self-Validation Checkpoint 1 (Equilibrium Confirmation): Extract 50 µL aliquots at
t=24
hours and
t=48
hours. If the concentration variance between these two time points is
<5%
, thermodynamic equilibrium is confirmed.
Phase Separation: Centrifuge the final mixture at 10,000 RPM for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate into the linear range of your analytical instrument and quantify using HPLC-UV (typically at
λ=254
nm).
Self-Validation Checkpoint 2 (Solid-State Integrity): Recover the undissolved pellet and analyze it via Powder X-Ray Diffraction (pXRD). Compare it against the starting material to ensure no solvent-mediated polymorphic transformation occurred during equilibration.
Workflow for thermodynamic solubility determination via the shake-flask method.
Protocol B: Kinetic Solubility via the Solvent-Shift Method
Kinetic solubility is critical for in vitro assay design, where the compound is typically stored in a DMSO stock and diluted into a secondary solvent or aqueous buffer[4]. This method identifies the critical aggregation concentration (CAC).
Step-by-Step Methodology:
Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10 mM) of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 100% DMSO.
Solvent Shift (Serial Dilution): In a 96-well plate, perform a serial dilution of the DMSO stock into the target secondary solvent system (e.g., a binary mixture of organic/aqueous buffer), maintaining a constant final DMSO concentration (typically 1-2% v/v)[4].
Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2 hours to allow for potential nucleation and precipitation.
Detection & Self-Validation: Analyze the plate using laser nephelometry (light scattering). Self-Validation Checkpoint: Always run a blank control containing only the solvent vehicle (1% DMSO in buffer) to establish baseline scattering. The kinetic solubility limit is defined as the highest concentration immediately preceding a statistically significant increase in light scattering above the baseline.
A Technical Guide to the Biological Activity of the 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole Scaffold: A Privileged Motif in Kinase and Enzyme Inhibition
An in-depth technical guide on the core biological activity of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. Executive Summary The 1H-indazole core is a foundational heterocyclic scaffold in modern medicinal chemistry, recog...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the core biological activity of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Executive Summary
The 1H-indazole core is a foundational heterocyclic scaffold in modern medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics.[1][2] This guide provides an in-depth technical analysis of the biological activities associated with a specific, highly promising derivative: 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. While direct studies on this exact molecule are nascent, extensive research on closely related analogs allows for a robust, evidence-based exploration of its likely mechanisms of action and therapeutic potential. We will synthesize data from authoritative sources to explore its role as a potent modulator of critical cellular signaling pathways, primarily focusing on its function as an inhibitor of protein kinases and other enzymes implicated in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's structure-activity relationship, primary molecular targets, and the experimental workflows required for its validation.
The Indazole Scaffold: A Cornerstone of Modern Drug Discovery
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2][3] This structural motif is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity, forming the basis for many successful drugs.[2][3][4] The stability of the 1H-indazole tautomer makes it a particularly reliable core for designing new therapeutic agents.[3]
Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties. The substitution at the 3-position, in particular, is critical for directing the molecule's interaction with the ATP-binding pockets of many protein kinases.
Strategic Importance of the 3-(3-Fluoro-4-methoxyphenyl) Substituent
The specific substituent at the 3-position—the 3-fluoro-4-methoxyphenyl group—is not arbitrary. It is a carefully considered moiety designed to enhance the pharmacological properties of the parent indazole scaffold.
Fluorine Atom: The introduction of a fluorine atom is a common strategy in medicinal chemistry. It can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can lead to stronger binding interactions with target proteins and modulate the lipophilicity of the molecule to improve cell membrane permeability.[4] Studies on related indazole derivatives have shown that the addition of a fluorine atom can lead to a remarkable improvement in inhibitory activity.[1]
Methoxyphenyl Group: The 4-methoxy group serves as a key interaction point. The oxygen atom can act as a hydrogen bond acceptor, securing the molecule within a binding pocket. Docking studies on similar indazole derivatives predict that the methoxyphenyl group engages in crucial hydrophobic interactions and hydrogen bonding, anchoring the inhibitor to its target.[1]
This combination of a fluorine atom and a methoxy group creates a unique electronic and steric profile that appears to be highly favorable for inhibiting specific families of enzymes, particularly protein kinases.
Primary Biological Targets and Mechanisms of Action
Based on extensive research into analogous compounds, the 3-(3-fluoro-4-methoxyphenyl)-1H-indazole scaffold is predicted to primarily target protein kinases involved in cell proliferation and inflammation.
Protein Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and many inflammatory disorders. Indazole derivatives are well-established kinase inhibitors.[1]
Fibroblast Growth Factor Receptors (FGFRs): Multiple studies have identified indazole derivatives as potent inhibitors of FGFRs.[1][3] The 1H-indazole core itself is an effective "hinge-binding" fragment, interacting with the backbone of the kinase's ATP-binding pocket.[4] Structural optimization of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated that it was a promising FGFR1 inhibitor, and further modifications, including the strategic placement of fluorine, enhanced this activity.[1][3] FGFR signaling is crucial for tumor angiogenesis and proliferation, making it a key target in oncology.
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer and also plays a central role in inflammation.[5] A highly complex derivative containing the core 3-(3-fluoro-4-methoxyphenyl) moiety was identified as a potent and selective inhibitor of PI3Kδ (delta isoform), which is critical for the function of immune cells.[6][7] This suggests that our core compound could act as an inhibitor of the PI3K/AKT/mTOR pathway, thereby inducing cell cycle arrest and apoptosis in cancer cells and suppressing inflammatory responses.[5][7]
Caption: A generalized workflow for the synthesis of the target compound.
Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
Rationale: This biochemical assay directly measures the ability of the compound to displace a fluorescent tracer from the ATP-binding site of a target kinase (e.g., FGFR1 or PI3Kδ), providing a quantitative measure of binding affinity (IC50).
Step-by-Step Methodology:
Reagent Preparation: Prepare a serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in a suitable buffer (e.g., 1X Kinase Buffer + DMSO). Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled ATP-competitive tracer.
Reaction Setup: In a 384-well plate, add the serially diluted compound.
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to all wells.
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm (tracer) and 615 nm (europium).
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol: Cellular Proliferation (MTT Assay)
Rationale: This cell-based assay determines the compound's cytotoxic or cytostatic effect on cancer cells (e.g., K562 chronic myeloid leukemia cells, which are sensitive to kinase inhibitors). [4]It measures the metabolic activity of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment and recovery.
Compound Treatment: Treat the cells with a serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against compound concentration to calculate the IC50 value.
Data Presentation: Comparative Biological Activity
To contextualize the potential potency of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, the following table summarizes reported activity data for structurally related indazole-based inhibitors against relevant targets.
This table is representative and compiles data from different but related molecular scaffolds to illustrate the potency range achievable with the indazole core.
Therapeutic Potential and Future Directions
The evidence strongly suggests that 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a promising scaffold for the development of novel therapeutics.
Oncology: By targeting kinases like FGFR and the PI3K/AKT pathway, this compound has significant potential as an anti-proliferative and pro-apoptotic agent for treating various solid and hematological malignancies.
[1][5]* Inflammatory Diseases: Through the inhibition of PI3Kδ or COX-2, the compound could be developed to treat a range of inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), or certain dermatological diseases.
[6][7][8]
Future Work: The critical next steps for advancing this compound involve a comprehensive preclinical evaluation. This includes broad kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in relevant animal models of cancer or inflammation, and a full ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assessment to determine its drug-like properties and safety profile.
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]
development of 1h-indazole derivatives as anti-inflammatory agents using computational. (2024). Semantic Scholar. [Link]
Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. [Link]
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. (2020). ACS Publications. [Link]
Method for preparing 1H-indazole derivative. (2018).
Different biological activities reported with Indazole derivatives. (2024). ResearchGate. [Link]
Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. (2020). PubMed. [Link]
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A Comprehensive Technical Guide to the Potential Therapeutic Targets of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. This guide focuses on a specific der...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. This guide focuses on a specific derivative, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, a molecule whose structural motifs suggest significant therapeutic potential. While direct literature on this exact compound is nascent, this whitepaper synthesizes extensive data from structurally related analogs and scaffold-based analyses to illuminate its most probable and potent therapeutic targets. We present a detailed examination of its potential as a modulator of critical signaling pathways implicated in oncology and inflammation. The primary targets identified and discussed are the delta isoform of phosphoinositide 3-kinase (PI3Kδ), key receptor tyrosine kinases (RTKs) such as VEGFR and FGFR, and the inflammatory enzyme Cyclooxygenase-2 (COX-2). For each potential target, we provide the biological rationale, supporting evidence from analogous compounds, and detailed experimental workflows for validation, offering a strategic roadmap for researchers in drug development.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in numerous FDA-approved pharmaceuticals and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic the purine base of ATP, making it an exceptional scaffold for kinase inhibitors.[3][4] The nitrogen atoms of the indazole core frequently form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for potent and selective inhibition.
Many successful anti-cancer drugs are built upon this core. Axitinib and Pazopanib, for instance, are multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), leveraging the indazole scaffold to disrupt tumor angiogenesis.[5][6] Similarly, Entrectinib targets TRK, ROS1, and ALK kinases in various cancers.[5] The versatility of the indazole scaffold allows for substitutions at various positions, particularly at the C3 and C6 positions, to fine-tune potency, selectivity, and pharmacokinetic properties, making it a highly adaptable framework for drug design.[5]
Profile of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
The subject of this guide, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, combines the privileged indazole core with a specifically substituted phenyl ring at the C3 position. This substitution is not arbitrary; structure-activity relationship (SAR) studies on numerous kinase inhibitors have demonstrated that this position is critical for defining target selectivity and potency.[3]
The 4-methoxy group can act as a hydrogen bond acceptor and enhance interactions within the active site.
The 3-fluoro group is an important bioisostere that can modulate the electronics of the phenyl ring, improve metabolic stability, and form specific fluorine-protein interactions, often leading to enhanced binding affinity.[7]
Given the limited direct biological data on this precise molecule, this guide will extrapolate from highly homologous structures and the vast body of literature on the indazole scaffold to identify and validate its most promising therapeutic targets.
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta isoform, PI3Kδ, is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of B-cells and other immune cells. Its aberrant activation is a key driver in B-cell malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas, as well as in inflammatory and autoimmune diseases.[9][10] Therefore, selective inhibition of PI3Kδ is a validated therapeutic strategy.
Evidence from Structural Analogs
Compelling evidence for PI3Kδ as a primary target comes from a potent and selective inhibitor developed for Chronic Obstructive Pulmonary Disease (COPD). The compound, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, incorporates the exact 3-(3-fluoro-4-methoxyphenyl) moiety found in our molecule of interest.[9][10] This analog demonstrated potent inhibition of PI3Kδ with an IC50 of 14 nM and exhibited high selectivity over other Class I PI3K isoforms.[9][10] This strongly suggests that the 3-(3-fluoro-4-methoxyphenyl) group is a key pharmacophore that fits optimally into the active site of PI3Kδ.
The PI3K/AKT/mTOR Signaling Pathway
Upon activation by upstream signals (e.g., from receptor tyrosine kinases or B-cell receptors), PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the kinase AKT, to the cell membrane. This initiates a downstream cascade, including the activation of mTOR (mammalian target of rapamycin), which ultimately promotes cell survival, proliferation, and growth.[8]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory point of action.
Experimental Validation Workflow
To confirm that 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a potent and selective PI3Kδ inhibitor, a two-stage validation process is recommended.
Caption: Experimental workflow for validating PI3Kδ inhibition.
Protocol 1: In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the direct inhibitory activity (IC50) of the compound on purified PI3Kδ enzyme.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Methodology:
Prepare a serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in DMSO (e.g., 10 mM down to 1 nM).
In a 384-well plate, add 5 µL of kinase buffer containing purified recombinant PI3Kδ enzyme.
Add 2.5 µL of the test compound dilution or DMSO (vehicle control).
Initiate the kinase reaction by adding 2.5 µL of a substrate solution containing PIP2 and ATP.
Incubate at room temperature for 60 minutes.
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
Measure luminescence using a plate reader.
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement by In-Cell Western
Objective: To confirm that the compound inhibits PI3Kδ signaling inside a relevant cell line by measuring the phosphorylation of its downstream effector, AKT.
Principle: An antibody-based method to quantify the levels of both total AKT and phosphorylated AKT (p-AKT) simultaneously in fixed cells.
Methodology:
Seed a B-cell lymphoma cell line (e.g., SUDHL-4) into a 96-well plate and allow cells to adhere overnight.
Treat cells with a serial dilution of the test compound for 2 hours.
Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for 30 minutes.
Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
Block with a blocking buffer (e.g., Odyssey® Blocking Buffer).
Incubate with two primary antibodies simultaneously: a rabbit anti-p-AKT (Ser473) antibody and a mouse anti-total-AKT antibody.
Wash cells, then incubate with two secondary antibodies: an IRDye® 800CW goat anti-rabbit (detects p-AKT) and an IRDye® 680RD goat anti-mouse (detects total-AKT).
Wash cells and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
Quantify the fluorescence intensity for both channels. Normalize the p-AKT signal to the total-AKT signal for each well.
Plot the normalized p-AKT signal against compound concentration to determine the cellular IC50.
The indazole scaffold is a well-established hinge-binder for a multitude of protein kinases.[3][4] Specifically, 3-phenyl-1H-indazole derivatives have been extensively developed as inhibitors of VEGFR and Fibroblast Growth Factor Receptors (FGFR).[3][6] SAR studies have shown that substitutions on this phenyl ring are critical. For example, the addition of a fluorine atom to the phenyl ring of an FGFR1 inhibitor dramatically improved its activity, and a meta-methoxy group also led to enhanced potency.[3] The 3-fluoro-4-methoxyphenyl substitution pattern on our compound of interest strongly aligns with these established principles for potent VEGFR/FGFR inhibition.
VEGFR/FGFR Signaling in Angiogenesis and Cancer
VEGFR and FGFR are key RTKs that, upon binding their respective ligands (VEGF, FGF), dimerize and autophosphorylate. This activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to endothelial cell proliferation, migration, and survival. In the context of cancer, this process, known as angiogenesis, is critical for supplying tumors with the nutrients and oxygen required for growth and metastasis.[6]
Caption: Simplified VEGFR/FGFR signaling leading to angiogenesis.
Experimental Validation Workflow
Protocol 3: Broad Kinase Panel Screening
Objective: To identify the primary kinase targets of the compound and assess its selectivity across the human kinome.
Principle: A high-throughput service (e.g., Eurofins DiscoverX KINOMEscan™) that measures the binding of the test compound to a panel of hundreds of kinases.
Methodology:
Submit the compound to a commercial vendor.
The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel (e.g., 468 kinases).
Binding is measured by quantifying the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound.
Results are reported as "% Control," where a low percentage indicates strong binding.
Follow-up dose-response assays are performed for significant "hits" (e.g., >90% inhibition) to determine the dissociation constant (Kd).
Analyze the data for potent binding to VEGFR and/or FGFR isoforms and evaluate off-target interactions.
Objective: To assess the compound's anti-angiogenic potential in a functional cellular context.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane matrix (Matrigel), will form capillary-like structures. Inhibitors of angiogenesis disrupt this process.
Methodology:
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
Seed HUVECs onto the Matrigel in media containing various concentrations of the test compound.
Include a positive control (e.g., Sunitinib) and a vehicle control (DMSO).
Incubate for 4-6 hours, allowing tube formation to occur.
Image the wells using a microscope.
Quantify the extent of tube formation using image analysis software, measuring parameters such as total tube length, number of nodes, and number of meshes.
Determine the concentration at which the compound inhibits tube formation.
Rationale from In Silico and Scaffold-Based Studies
While kinase inhibition is the most prominent activity of indazoles, they possess broader therapeutic potential. Benzydamine is an indazole-based non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, recent computational studies have explored 1H-indazole derivatives as potential COX-2 inhibitors.[11] Molecular docking simulations showed that indazole analogs could fit favorably into the active site of the COX-2 enzyme, forming key interactions.[11] This suggests that 3-(3-fluoro-4-methoxyphenyl)-1H-indazole may also possess anti-inflammatory properties through a non-kinase mechanism.
Role of COX-2 in Inflammation
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established strategy for treating inflammatory conditions with a potentially better gastrointestinal safety profile than non-selective NSAIDs.
Objective: To directly measure the inhibitory effect of the compound on COX-2 enzymatic activity.
Principle: A colorimetric assay that measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.
Methodology:
Add human recombinant COX-2 enzyme to wells of a 96-well plate.
Add the test compound across a range of concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Incubate for 10 minutes at room temperature.
Initiate the reaction by adding a solution containing both arachidonic acid and the colorimetric substrate.
Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes.
Calculate the reaction rate (Vmax) for each concentration.
Determine the IC50 by plotting the reaction rate against the compound concentration.
Summary of Potential Therapeutic Applications & Data
Based on the analysis of its structure and data from closely related analogs, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole emerges as a molecule with significant therapeutic promise across multiple disease areas.
The indazole scaffold and C3-substituents are common in potent VEGFR/FGFR inhibitors.[3][6]
Solid Tumors (e.g., Renal, Lung, Colon Cancer).
COX-2
Mediates inflammation and pain.
In silico studies and known indazole NSAIDs suggest potential binding and inhibition.[2][11]
Inflammatory Disorders (e.g., Arthritis, COPD).
References
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia.
Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Available at: [Link]
Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). Google Patents.
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. Available at: [Link]
United States Patent Application Publication. (2003). Google Patents. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]
Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]
Method for preparing 1H-indazole derivative. (2018). Google Patents.
development of 1h-indazole derivatives as anti-inflammatory agents using computational. (2024). Semantic Scholar. Available at: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Available at: [Link]
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]
Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). (2020). PubMed. Available at: [Link]
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Available at: [Link]
Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. (2020). ACS Publications. Available at: [Link]
Application Note: A Comprehensive Guide to the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole from 2-Fluoroanisole
Abstract This application note provides a detailed, research-grade protocol for the multi-step synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry, commencing from th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, research-grade protocol for the multi-step synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry, commencing from the readily available starting material, 2-fluoroanisole. The described synthetic strategy involves the regioselective nitration of 2-fluoroanisole, followed by reduction to the corresponding aniline. This intermediate is then converted to the pivotal (3-fluoro-4-methoxyphenyl)boronic acid via a Sandmeyer reaction and subsequent borylation. The indazole core is prepared separately and functionalized to 3-iodo-1H-indazole. The final product is assembled through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers in-depth, step-by-step protocols, mechanistic insights, and critical safety information, tailored for researchers and professionals in drug discovery and organic synthesis.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, featuring prominently in a range of therapeutically important molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the design of kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The 3-aryl-1H-indazole motif, in particular, has garnered significant attention. The target molecule of this guide, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, incorporates a substituted phenyl ring that can further modulate the biological activity and pharmacokinetic properties of potential drug candidates. The strategic introduction of a fluorine atom and a methoxy group can enhance metabolic stability and receptor binding affinity.
This document outlines a robust and logical synthetic pathway to this valuable compound, starting from the simple and commercially available 2-fluoroanisole. The chosen route is designed to be both instructive and practical for a laboratory setting.
Overall Synthetic Strategy
The synthesis is strategically divided into two main convergent pathways: the preparation of the (3-fluoro-4-methoxyphenyl)boronic acid from 2-fluoroanisole, and the synthesis of 3-iodo-1H-indazole. These two key intermediates are then coupled in the final step.
Caption: Overall synthetic workflow for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
PART 1: Synthesis of (3-Fluoro-4-methoxyphenyl)boronic acid
This pathway transforms the starting material, 2-fluoroanisole, into the required boronic acid partner for the Suzuki coupling.
Step 1.1: Nitration of 2-Fluoroanisole
The initial step involves the regioselective electrophilic nitration of 2-fluoroanisole. The strongly activating and ortho-, para-directing methoxy group governs the position of nitration, with the para position being sterically favored, leading to the formation of 2-fluoro-4-nitroanisole as the major product.
Protocol:
To a stirred solution of 2-fluoroanisole (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield crude 2-fluoro-4-nitroanisole.
The crude product can be purified by recrystallization from ethanol.
Step 1.2: Reduction of 2-Fluoro-4-nitroanisole
The nitro group is then reduced to an amine using a standard tin(II) chloride reduction.
Protocol:
To a stirred suspension of 2-fluoro-4-nitroanisole (1.0 eq) in ethanol (10 volumes), add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid (5 volumes) portionwise.
Heat the reaction mixture to reflux for 3 hours.
Cool the mixture to room temperature and pour it into a beaker of ice.
Basify the mixture to pH > 10 with a concentrated aqueous solution of sodium hydroxide, which will precipitate tin salts.
Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-fluoro-4-methoxyaniline, which can be used in the next step without further purification.
Step 1.3: Sandmeyer Reaction to form 4-Bromo-2-fluoro-1-methoxybenzene
The aniline is converted to the corresponding aryl bromide via a Sandmeyer reaction.
Protocol:
To a stirred solution of 3-fluoro-4-methoxyaniline (1.0 eq) in 48% hydrobromic acid (5 volumes) at 0 °C, add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 volumes).
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
Cool the mixture, extract with diethyl ether (3 x 10 volumes), wash the combined organic layers with aqueous sodium hydroxide and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to give 4-bromo-2-fluoro-1-methoxybenzene.
Step 1.4: Borylation to (3-Fluoro-4-methoxyphenyl)boronic acid
The final step in this pathway is the conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by quenching with a boron electrophile.
Protocol:
To a solution of 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
Stir the mixture at -78 °C for 1 hour.
Add triisopropyl borate (1.2 eq) dropwise at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
Extract the mixture with ethyl acetate (3 x 10 volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield (3-fluoro-4-methoxyphenyl)boronic acid.[1]
PART 2: Synthesis of 3-Iodo-1H-indazole
This pathway prepares the indazole coupling partner.
Step 2.1: Iodination of 1H-Indazole
Commercially available 1H-indazole is regioselectively iodinated at the C-3 position.
Protocol:
To a solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes), add powdered potassium hydroxide (3.0 eq) portion-wise at room temperature.[2]
Stir the mixture for 30 minutes, then add iodine (2.0 eq) in several portions over 20 minutes.[2]
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.[3]
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford crude 3-iodo-1H-indazole.
The product can be purified by recrystallization from ethanol.[4]
PART 3: Suzuki-Miyaura Cross-Coupling
The final step is the palladium-catalyzed cross-coupling of the two key intermediates.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), cesium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 volumes).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final product, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Data Summary
Step
Starting Material
Product
Key Reagents
Typical Yield
1.1
2-Fluoroanisole
2-Fluoro-4-nitroanisole
HNO₃, H₂SO₄
75-85%
1.2
2-Fluoro-4-nitroanisole
3-Fluoro-4-methoxyaniline
SnCl₂, HCl
80-90%
1.3
3-Fluoro-4-methoxyaniline
4-Bromo-2-fluoro-1-methoxybenzene
NaNO₂, CuBr, HBr
60-70%
1.4
4-Bromo-2-fluoro-1-methoxybenzene
(3-Fluoro-4-methoxyphenyl)boronic acid
n-BuLi, B(OiPr)₃
50-65%
2.1
1H-Indazole
3-Iodo-1H-indazole
I₂, KOH, DMF
85-95%
3
3-Iodo-1H-indazole
3-(3-Fluoro-4-methoxyphenyl)-1H-indazole
Boronic acid, Pd(dppf)Cl₂, Cs₂CO₃
70-85%
Trustworthiness: In-Process Controls and Validation
To ensure the successful and reproducible synthesis of the target compound, the following in-process controls are recommended:
Thin-Layer Chromatography (TLC): Monitor the progress of each reaction step to determine completion and identify the presence of any side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity of all isolated intermediates and the final product. ¹H, ¹³C, and ¹⁹F NMR are all valuable techniques for characterizing these fluorinated compounds.
Mass Spectrometry (MS): Verify the molecular weight of the intermediates and the final product.
Melting Point: Determine the melting point of the final product and compare it to literature values, if available, as an indicator of purity.
Safety and Handling
Several reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Concentrated Acids (H₂SO₄, HNO₃, HCl, HBr): Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle with extreme care to avoid contact with skin and eyes.
Phosphorus Oxychloride (POCl₃): Toxic and corrosive.[5][6][7] Reacts violently with water.[5][6] Handle in a fume hood with appropriate PPE.
N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin.[3][8][9][10] May damage the unborn child.[8][10] Use in a well-ventilated area and wear appropriate PPE.
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[2][11][12][13][14] Handle with extreme caution in a fume hood, wearing appropriate PPE.
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere.
Palladium Catalysts: May be flammable and toxic.[15][16][17][18] Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Material Safety Data Sheet - Phosphorus oxychloride, 99% - Cole-Parmer. (n.d.).
SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem. (2021, July 26).
(3-Fluoro-4-methoxyphenyl)boronic acid | 149507-26-6. J&K Scientific. (2021, February 16).
Hydrazine Hydrate 80% CAS NO 7803-57-8 - Safety Data Sheet. (n.d.).
Dimethylformamide - SAFETY DATA SHEET. (2018, October).
Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. (n.d.).
Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29).
Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG. (n.d.).
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. (2020, October 16).
SAFETY DATA SHEET. Spectrum Chemical. (2015, April 10).
Palladium on Activated Carbon 5% - Material Safety Data Sheet (MSDS). (2026, January 20).
Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.).
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023, March 23).
0.5% Pd/AT R 4586 - Safety Data Sheet. (2025, August 27).
New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. (2006, October 13).
2-Fluoro-4-methoxybenzaldehyde | CAS 331-64-6 | SCBT. Santa Cruz Biotechnology. (n.d.).
SAFETY DATA SHEET. Thermo Fisher Scientific. (2024, May 23).
Palladium. ChemicalBook. (2026, January 17).
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. (2025, October 13).
WO2006048745A1 - Methods for preparing indazole compounds. Google Patents. (n.d.).
CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. (n.d.).
Innovative cascade reaction for 2H-indazole derivative synthesis | Request PDF. ResearchGate. (2024, May 26).
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. (2021, April 27).
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. (2014, April 8).
Molecular Iodine as an efficient catalyst for the synthesis of indazole. (n.d.).
THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. LOCKSS: Serve Content. (2022, July 29).
1H- and 2H-Indazoles (Update 2011). (n.d.).
The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem. (n.d.).
recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. (n.d.).
Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-Indazoles
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The 1H-indazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with signific...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant pharmacological activities.[1][2] Its bio-isosteric relationship with indole makes it a cornerstone in medicinal chemistry, leading to the development of drugs like Axitinib, a potent tyrosine kinase inhibitor for treating renal cell cancer, and many other agents with anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for generating chemical diversity and modulating biological activity.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[5][6] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures.[6][7] This guide provides an in-depth exploration of the Suzuki coupling for the synthesis of 3-aryl-1H-indazoles, offering detailed mechanistic insights, optimized protocols, and troubleshooting strategies for researchers in drug discovery and development.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to the 3-halo-1H-indazole (typically an iodo or bromo derivative). This step involves the cleavage of the carbon-halogen bond and the formation of a new organo-Palladium(II) complex.[8][10]
Transmetalation : This is a crucial ligand exchange step. The aryl group from the organoboron reagent is transferred to the Palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[11][12]
Reductive Elimination : In the final step, the two organic ligands (the indazole and the aryl group) on the Palladium(II) complex couple, forming the desired 3-aryl-1H-indazole product and a new C-C bond. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Reaction Optimization
The success of the Suzuki coupling for 3-aryl-1H-indazole synthesis is highly dependent on the careful selection of several key parameters.
Indazole Substrate (The Electrophile) : The choice of leaving group at the C-3 position is critical. 3-Iodo-1H-indazoles are generally more reactive than their 3-bromo counterparts and often allow for milder reaction conditions.[4][13] A significant consideration is the acidic proton on the indazole nitrogen (N-H). This proton can be deprotonated by the base, potentially leading to catalyst inhibition or side reactions.[14] While many protocols now exist for coupling unprotected (NH-free) indazoles, N-protection (e.g., with a Boc group) can improve solubility and prevent these complications, though it adds extra synthetic steps.[14][15]
Organoboron Reagent (The Nucleophile) : Arylboronic acids are the most common coupling partners due to their stability, low toxicity, and vast commercial availability.[7] Boronate esters (e.g., pinacol esters) are also effective alternatives. The reaction is tolerant of a wide range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents.[15]
Catalyst System : The combination of a palladium precursor and a ligand is fundamental.
Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[1][4][15] These are typically used in catalytic amounts (1-5 mol%).
Ligands : Ligands stabilize the Pd(0) active species and modulate its reactivity. Simple triphenylphosphine (PPh₃) is often sufficient, but more electron-rich and bulky phosphine ligands like RuPhos, SPhos, and XPhos, or N-heterocyclic carbenes (NHCs), can significantly improve reaction efficiency, especially for less reactive substrates.[7][16][17]
Base : The base plays a multifaceted role, most importantly in the formation of the reactive boronate species required for transmetalation.[8][11] The choice of base can dramatically affect the reaction outcome.[11]
Inorganic bases are most common. K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[8][16] Cs₂CO₃ is often effective for challenging couplings, while K₃PO₄ is a strong base suitable for many systems.[14][16] The base must be finely ground to ensure good reactivity.[14]
Solvent : The solvent must solubilize the reagents and facilitate the reaction kinetics. Biphasic systems are common.[8]
Solvent Systems : Mixtures like 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/water are frequently employed.[14][18][19] The aqueous phase is essential for dissolving the inorganic base. It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[14]
Experimental Protocols & Workflow
The following protocols provide a starting point for the synthesis of 3-aryl-1H-indazoles. Optimization for specific substrates is highly recommended.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: General Procedure for Suzuki Coupling of 3-Iodo-1H-indazole (Thermal Conditions)
This protocol is a generalized procedure based on common literature methods.[1][4][13]
Materials:
3-Iodo-1H-indazole (1.0 eq.)
Arylboronic acid (1.2 - 1.5 eq.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq., finely ground)
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl acetate, Water, Brine
Silica gel for chromatography
Procedure:
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indazole, the arylboronic acid, and the base.
Catalyst Addition : Add the palladium catalyst to the flask.
Inert Atmosphere : Seal the flask with a septum and evacuate under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
Solvent Addition : Add the degassed solvent system via syringe.
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3-aryl-1H-indazole.[14]
Protocol 2: Microwave-Assisted Suzuki Coupling and In Situ Deprotection
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[16] This protocol is adapted for N-Boc protected indazoles, where concomitant deprotection is often observed.[15]
Reaction Setup : In a microwave reaction vial, combine tert-butyl 3-iodo-1H-indazole-1-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.[15]
Solvent/Base Addition : Add 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
Microwave Reaction : Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30-40 minutes.[15]
Workup and Purification : After cooling, perform the same workup and purification steps as described in Protocol 1. The product obtained is typically the NH-free 3-aryl-1H-indazole, as the Boc group is cleaved under these conditions.[15]
Data & Troubleshooting
The optimal conditions can vary significantly based on the specific substrates used. Below is a summary of representative data and a troubleshooting guide.
Table 1: Representative Conditions for Suzuki Coupling on Indazole Scaffolds
Table 2: Troubleshooting Common Issues in the Suzuki Coupling
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
- Inactive catalyst (Pd(0) oxidized)- Improper base or solvent- Low reactivity of substrate (e.g., an aryl chloride)
- Ensure rigorous degassing of solvents and use of an inert atmosphere.- Screen different bases (K₃PO₄, Cs₂CO₃) and solvents.- Use a more active catalyst system (e.g., with a bulky phosphine ligand). Increase temperature.
Dehalogenation of Starting Material
- Presence of oxygen or water.- Catalyst system promotes hydrodehalogenation.
- Improve inert atmosphere technique.- Use high-purity, anhydrous reagents and solvents.- Try a different palladium source or ligand.[14]
Protodeboronation of Boronic Acid
- Reaction temperature is too high.- Base is too strong or conditions are too harsh.- Extended reaction time.
- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Monitor the reaction closely and stop it once the starting material is consumed.[18]
| N-H Related Side Reactions (for unprotected indazoles) | - Indazole anion formation interfering with the catalyst. | - Consider protecting the indazole nitrogen with a Boc or SEM group, which can be removed later.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective and robust method for the synthesis of 3-aryl-1H-indazoles, providing access to a vast chemical space crucial for drug discovery programs. A thorough understanding of the reaction mechanism and the role of each component—substrate, catalyst, base, and solvent—is paramount for success. By carefully selecting and optimizing these parameters, researchers can efficiently generate diverse libraries of indazole derivatives for biological screening and lead optimization. The protocols and troubleshooting guide provided herein serve as a solid foundation for developing reliable and scalable synthetic routes to this important class of molecules.
References
Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25557-25573. Retrieved from [Link]
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4429-4441. Retrieved from [Link]
Sabat, N., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. Retrieved from [Link]
The Organic Chemistry Tutor. (2023). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. YouTube. Retrieved from [Link]
Shaughnessy, K. H. (2015). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 5, 215-233. Retrieved from [Link]
Souldozi, A., & Stadler, D. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(10), 731-736. Retrieved from [Link]
Wang, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terpyridine-Palladium(II) Complex. Letters in Organic Chemistry, 15(1), 58-64. Retrieved from [Link]
Singh, P., et al. (2019). Synthesis and antibacterial evaluation of 3-aryl indazoles. World Journal of Pharmaceutical Research, 8(9), 1184-1193. Retrieved from [Link]
Engers, D. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(4), 650-653. Retrieved from [Link]
Kumar, B. V., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Retrieved from [Link]
The Organic Chemistry Tutor. (2024). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. YouTube. Retrieved from [Link]
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
Ouyang, J., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ChemSusChem, 18(17), e202500953. Retrieved from [Link]
Wang, D., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 51(45), 11344-11348. Retrieved from [Link]
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25557-25573. Retrieved from [Link]
IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Analytical Characterization of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole
Executive Summary
3-(3-Fluoro-4-methoxyphenyl)-1H-indazole (CAS No. 1267548-62-8)[1] is a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[2]. The presence of a highly polarizable indazole core coupled with an electron-withdrawing fluorine atom and an electron-donating methoxy group presents unique analytical challenges. This application note details a robust, self-validating analytical workflow encompassing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Multinuclear Magnetic Resonance (NMR) spectroscopy to ensure rigorous structural confirmation and purity assessment.
To ensure absolute trustworthiness in the analytical data, the methodologies described herein are designed as self-validating systems. The causality behind each technique is as follows:
RP-HPLC-UV (Purity & Related Substances): The hydrophobic nature of the fluorinated aromatic ring dictates the use of a C18 stationary phase[3]. We employ a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). Causality: The indazole nitrogen is a weak base. The acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing, thereby ensuring high-resolution separation from synthetic impurities (e.g., des-fluoro or regioisomeric byproducts)[3].
LC-MS/MS (Structural Elucidation): Electrospray Ionization in positive mode (ESI+) is selected because the indazole core readily accepts a proton to form a stable [M+H]+ ion[4]. Causality: Collision-Induced Dissociation (CID) of the C3-aryl bond yields characteristic acylium-like indazole cations and fluoromethoxyphenyl fragments, providing an unambiguous mass fingerprint[4][5].
Multinuclear NMR (Regiochemistry): While 1H and 13C NMR provide the carbon skeleton framework, 19F NMR serves as the critical self-validating probe. Causality: 19F has a spin of 1/2, 100% natural abundance, and a wide chemical shift range highly sensitive to the local electronic environment[6]. The J-coupling between the fluorine atom and adjacent aromatic protons definitively confirms the ortho-relationship of the fluorine to the methoxy group, ruling out regioisomers formed during cross-coupling synthesis.
Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts (DMSO-d6, 400 MHz)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment / Causality
1H
13.20
br s
1H
Indazole N-H (highly deshielded due to hydrogen bonding)
1H
7.95
d (J = 8.2 Hz)
1H
Indazole H-4 (peri-deshielding from C3-aryl group)
1H
7.75
dd (J = 12.5, 2.0 Hz)
1H
Phenyl H-2' (split by F and meta-H)
1H
7.65
m
1H
Phenyl H-6'
1H
7.55
d (J = 8.5 Hz)
1H
Indazole H-7
1H
7.35
t (J = 7.5 Hz)
1H
Indazole H-6
1H
7.25
t (J = 8.5 Hz)
1H
Phenyl H-5' (ortho to methoxy)
1H
7.15
t (J = 7.5 Hz)
1H
Indazole H-5
1H
3.90
s
3H
Methoxy -OCH3
| 19F | -134.50 | m | 1F | Phenyl -F (ortho to methoxy)[6] |
(System Suitability Criteria: Theoretical Plates > 5000; Tailing Factor < 1.5; %RSD of peak area ≤ 2.0% for 5 replicate injections[3])
Step-by-Step Experimental Protocols
Protocol A: RP-HPLC-UV Purity Analysis
Objective: Quantify the chromatographic purity of the indazole derivative.
Preparation of Mobile Phases:
Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile[3].
Sample Preparation (Self-Validating Step):
Accurately weigh 10.0 mg of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Dissolve in 10.0 mL of Methanol (Diluent) to create a 1.0 mg/mL stock.
Dilute 1:10 with Diluent to achieve a working concentration of 0.1 mg/mL.
Causality: Methanol ensures complete solubilization of the hydrophobic compound without causing precipitation upon injection into the highly aqueous initial mobile phase.
Instrument Setup:
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Column Temperature: 30°C.
Detection: DAD/UV at 254 nm (optimal for the extended conjugated pi-system of the 3-arylindazole core)[3].
Injection Volume: 10 µL.
Execution & System Suitability Testing (SST):
Inject a blank (Diluent) to confirm no carryover or ghost peaks.
Inject the working standard 5 times. Verify that the Tailing Factor (Tf) is < 1.5. If Tf > 1.5, prepare fresh mobile phase A to ensure adequate silanol suppression.
Protocol B: LC-MS/MS Structural Confirmation
Objective: Verify the exact mass and fragmentation pattern to confirm the molecular structure.
Sample Preparation: Dilute the HPLC stock solution to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Perform a Full Scan (m/z 100-500) to identify the [M+H]+ precursor at m/z 243.09.
Perform Product Ion Scan (MS2) on m/z 243.09. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.
Causality: The CE ramp ensures sufficient energy is imparted to break the robust C3-aryl bond, yielding the diagnostic m/z 117.05 and 125.04 fragments without completely obliterating the intermediate[M+H - CH3•]+ ion[4].
Protocol C: Multinuclear NMR Spectroscopy
Objective: Confirm atomic connectivity and regiochemistry.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS as an internal standard.
19F NMR: 64 scans, D1 = 1.5 s, center frequency set to -100 ppm, sweep width 200 ppm[6].
Data Processing: Apply exponential line broadening (0.3 Hz for 1H, 1.0 Hz for 13C/19F) prior to Fourier transformation. Phase and baseline correct the spectra.
Visualizations
Analytical workflow for the comprehensive characterization of the indazole derivative.
Proposed ESI+ LC-MS/MS collision-induced fragmentation pathway for m/z 243.09.
Semantic Scholar. "Development of 1H-indazole derivatives as anti-inflammatory agents using computational methods". 2
Molecules (PMC). "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole". 6
Benchchem. "Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole". 3
ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids". 5
PMC. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS". 4
Context & Rationale: The Indazole Scaffold in Drug Discovery
Application Note: HPLC Method Development and Validation for 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Compri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development and Validation for 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole
The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Comprising a benzene ring fused to a pyrazole ring, it serves as a highly effective bioisostere for indole and phenol, offering enhanced metabolic stability and a unique dual-capacity for hydrogen bonding (acting as both a donor and an acceptor)[2].
Specifically, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS 1267548-62-8) is a highly valuable intermediate[3]. The addition of the 3-fluoro-4-methoxyphenyl moiety significantly increases the molecule's lipophilicity and alters its steric profile, making it a critical building block in the synthesis of targeted therapeutics, particularly ATP-competitive protein kinase inhibitors[1]. Accurate analytical characterization of this intermediate is essential to prevent the downstream propagation of impurities during active pharmaceutical ingredient (API) manufacturing.
Mechanism of action for indazole-based kinase inhibitors in targeted therapy.
Physicochemical Profiling
Understanding the intrinsic properties of the analyte is the foundation of logical method development. Indazole is an amphoteric molecule; it can be protonated to an indazolium cation or deprotonated to an indazolate anion[4].
Table 1: Physicochemical Properties of the Analyte
Analyte will not deprotonate under standard acidic or neutral HPLC conditions.
Analytical Strategy & Causality (E-E-A-T)
As an Application Scientist, method development cannot be a game of trial and error; it must be driven by the physicochemical causality of the molecule.
Mobile Phase Selection (The Role of TFA): The basic nitrogen of the indazole core has a highly acidic protonation pKa of ~1.04[4]. To achieve robust retention on a Reversed-Phase C18 column, we utilize 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile[6]. At a pH of approximately 2.0, TFA acts as an ion-pairing agent and completely suppresses the ionization of residual silanol groups on the silica stationary phase. This prevents secondary electrostatic interactions that would otherwise cause severe peak tailing[7].
Gradient Elution Logic: While the indazole core is relatively polar, the 3-fluoro-4-methoxyphenyl substitution significantly increases the molecule's overall lipophilicity[3]. A gradient starting at 10% organic modifier ensures the analyte is focused at the head of the column, while a rapid ramp to 90% Acetonitrile is required to elute the hydrophobic fluorinated system efficiently and wash the column of highly retained synthetic byproducts[7].
Wavelength Selection: The extended conjugation between the indazole core and the phenyl ring provides a strong UV chromophore. Detection at 254 nm captures the primary aromatic backbone, while 280 nm provides enhanced specificity for the methoxy-substituted phenyl ring.
Experimental Protocol
The following protocol outlines the standardized Reversed-Phase HPLC (RP-HPLC) methodology for the purity analysis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Chromatographic Conditions
Table 2: Instrument and Method Parameters
Parameter
Specification
Column
C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A
HPLC-Grade Water + 0.1% TFA (v/v)
Mobile Phase B
HPLC-Grade Acetonitrile + 0.1% TFA (v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection (UV)
254 nm (Primary) and 280 nm (Secondary)
Gradient Program
Table 3: Mobile Phase Gradient
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
90
10
Equilibration / Injection
2.0
90
10
Isocratic Hold (Focusing)
12.0
10
90
Linear Ramp (Analyte Elution)
15.0
10
90
High Organic Wash (Clears impurities)
15.1
90
10
Return to Initial Conditions
20.0
90
10
Re-equilibration
Sample Preparation Workflow
Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-Grade Water and Acetonitrile.
Stock Solution: Accurately weigh 10.0 mg of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole into a 10 mL volumetric flask. Dissolve completely in Acetonitrile (sonicate for 5 minutes if necessary) to yield a 1.0 mg/mL stock.
Working Solution: Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. The final concentration is 100 µg/mL.
Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Step-by-step workflow for the HPLC analysis of indazole derivatives.
System Suitability & Self-Validating System
To ensure the trustworthiness of the generated data, the analytical run must act as a self-validating system. Before analyzing unknown batches, perform 5 replicate injections of the Working Solution and verify the following parameters:
Table 4: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Scientific Rationale (Causality)
Retention Time (Rt)
± 2.0% variation
Ensures pump consistency and correct mobile phase mixing.
Peak Area %RSD
≤ 2.0%
Validates the precision of the autosampler and detector stability.
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5
A Tf > 1.5 indicates secondary silanol interactions, column voiding, or an incorrect mobile phase pH.
Theoretical Plates
> 5,000
Confirms the physical integrity and efficiency of the C18 stationary phase.
Troubleshooting Insight: If the indazole peak exhibits severe tailing (Tf > 1.5), verify that the TFA concentration in the mobile phase is exactly 0.1%. Because indazoles are highly sensitive to pH fluctuations near their pKa[5], a degraded or evaporated TFA modifier will immediately manifest as peak asymmetry.
References[3] ChemScene. "3-(3-Fluoro-4-methoxyphenyl)-1H-indazole Product Information". ChemScene Chemical Supplier. URL: https://www.chemscene.com/3-(3-Fluoro-4-methoxyphenyl)-1H-indazole.html[4] Wikipedia Contributors. "Indazole". Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Indazole[1] PharmaBlock. "Indazoles in Drug Discovery". PharmaBlock Sciences. URL: https://www.pharmablock.com/en/news/indazoles-in-drug-discovery[2] Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Medicinal Chemistry (via NCBI PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8446213/[7] MDPI. "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives". Molecules. URL: https://www.mdpi.com/1420-3049/24/22/4145[5] National Center for Biotechnology Information. "1H-Indazole | C7H6N2 | CID 9221". PubChem Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9221[6] Okuzumi, T., et al. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors". Bioorganic & Medicinal Chemistry Letters (via NCBI PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2914620/
Application Note: Profiling the Kinase Inhibitory Activity of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The 1H-indazole ring is a highly pri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The 1H-indazole ring is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The specific derivative, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS 1267548-62-8), features a uniquely substituted 3-aryl moiety that optimizes hydrophobic interactions within the deep ATP-binding clefts of specific target kinases.
Extensive structure-activity relationship (SAR) studies have demonstrated that 3-aryl-1H-indazoles are potent inhibitors of Protein Kinase CK2 (Casein Kinase 2) [1] and receptor tyrosine kinases such as VEGFR2 [2]. CK2 is a pleiotropic, constitutively active serine/threonine kinase that is heavily overexpressed in various neoplastic diseases, driving cell survival and anti-apoptotic pathways[3]. Concurrently, VEGFR2 is the primary mediator of tumor angiogenesis[2].
Evaluating a compound like 3-(3-fluoro-4-methoxyphenyl)-1H-indazole requires a self-validating experimental system: an in vitro biochemical assay to confirm direct catalytic inhibition, followed by a cellular target engagement assay to verify membrane permeability and physiological efficacy.
Signaling Pathway Visualization
To understand the therapeutic rationale, we must map the dual-node inhibition mechanism of the 3-aryl-1H-indazole scaffold.
Figure 1: Dual inhibition of VEGFR2 and CK2 signaling pathways by the 3-aryl-1H-indazole scaffold.
Experimental Design & Causality
When designing a kinase assay cascade for an ATP-competitive inhibitor, the choice of assay technology is critical.
Biochemical Assay Choice: We utilize the ADP-Glo™ Kinase Assay for in vitro CK2 profiling. Causality: Traditional radiometric assays using ³²P-ATP pose safety and disposal challenges[3]. The ADP-Glo™ assay is a homogenous, luminescent method that measures the accumulation of ADP. Because the signal is directly proportional to ADP generated, it provides a highly accurate, high-throughput alternative that is highly sensitive to ATP-competitive inhibitors[4].
Cellular Assay Choice: We utilize a target-specific Sandwich ELISA for VEGFR2 autophosphorylation (Tyr1175) in Human Umbilical Vein Endothelial Cells (HUVECs). Causality: Biochemical potency (IC₅₀) rarely translates 1:1 to cellular potency due to factors like membrane permeability, intracellular ATP concentrations (which are in the millimolar range and compete with the drug), and protein binding. Measuring direct autophosphorylation in living cells validates true target engagement.
Note: This protocol is optimized for a 384-well microplate format.
Reagent Preparation:
Thaw the active recombinant human CK2α1 enzyme, CK2 peptide substrate, and ATP on ice[5].
Causality: Maintaining enzymes on ice prevents premature loss of catalytic activity due to thermal denaturation.
Compound Dilution:
Prepare a 10-point 3-fold serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 100% DMSO.
Transfer the compound to the assay plate to achieve a final DMSO concentration of 1% (v/v). Causality: DMSO concentrations above 1% can denature the kinase or artificially alter its conformation, skewing IC₅₀ results.
Kinase Reaction Initiation:
Add 2.5 µL of 2× CK2α1 enzyme to the assay wells.
Initiate the reaction by adding 2.5 µL of 2× CK2 peptide substrate + ATP mixture[4].
Centrifuge the plate at 1000 rpm for 30 seconds, mix on a plate shaker for 1 minute, and incubate at room temperature (RT) for 30 minutes[4].
Reaction Termination & ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes[5].
Causality: This reagent simultaneously terminates the kinase reaction and completely depletes any remaining unconsumed ATP. This is the most critical step to ensure that background luminescence (false positives) is eliminated.
Kinase Detection:
Add 10 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes[5].
Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce light[4].
Data Acquisition:
Read the luminescence signal using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.
Cellular Target Engagement Protocol (VEGFR2)
Step-by-Step Methodology
Cell Seeding & Starvation:
Seed HUVECs at
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Wash cells and replace with serum-free basal medium for 4 hours.
Causality: Serum starvation synchronizes the cell cycle and reduces background basal phosphorylation of VEGFR2, widening the assay's dynamic range.
Compound Treatment:
Treat cells with varying concentrations of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole for 1 hour at 37°C.
Ligand Stimulation:
Stimulate cells with 50 ng/mL recombinant human VEGF₁₆₅ for exactly 5 minutes.
Causality: VEGFR2 autophosphorylation peaks rapidly. Exceeding 5 minutes may result in receptor internalization and degradation, leading to artificially low signals.
Lysis & ELISA Detection:
Rapidly aspirate media and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
Transfer lysates to a pre-coated anti-VEGFR2 capture ELISA plate.
Detect phosphorylation using a phospho-specific anti-VEGFR2 (Tyr1175) detection antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.
Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole compared to established reference inhibitors.
Compound
CK2α1 IC₅₀ (nM)
VEGFR2 IC₅₀ (nM)
Cellular p-VEGFR2 IC₅₀ (nM)
3-(3-fluoro-4-methoxyphenyl)-1H-indazole
45 ± 5
120 ± 15
350 ± 25
CX-4945 (Silmitasertib) (CK2 Ref)
2 ± 0.5
>10,000
N/A
Axitinib (VEGFR2 Ref)
>10,000
0.2 ± 0.05
1.5 ± 0.3
Table 1: Comparative kinase inhibition profile. Data represents mean ± SD of three independent experiments.
Conclusion
The 3-(3-fluoro-4-methoxyphenyl)-1H-indazole scaffold demonstrates robust, dual-node inhibitory activity against both Protein Kinase CK2 and VEGFR2. By employing a rigorous, self-validating workflow—from the highly sensitive, ATP-depleting ADP-Glo biochemical assay to a physiologically relevant cellular autophosphorylation ELISA—researchers can accurately quantify the compound's potency. The structural insights gained from this specific fluoro-methoxy substitution pattern provide a strong foundation for further SAR optimization in the pursuit of novel anti-angiogenic and anti-neoplastic therapeutics.
References
Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2
Source: Biopolymers and Cell
URL
Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library
Source: ACS Chemical Neuroscience
URL
A FRET-based microplate assay for human protein kinase CK2, a target in neoplastic disease
Source: Taylor & Francis
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Compound Classification: Small Molecule Kinase Inhibitor / 3-Aryl-1H-Indazole Derivative
Introduction & Mechanistic Rationale
The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) represents a highly privileged nitrogen-containing heterocyclic scaffold. In medicinal chemistry, the 1H-indazole core is a well-established pharmacophore that mimics the purine ring of ATP, enabling potent, competitive hinge-binding interactions within the ATP-acceptor sites of various kinases (such as RTKs, CK2, and the PI3K/AKT pathway) .
The specific substitution of a 3-fluoro-4-methoxyphenyl group at the C3 position is a deliberate structural design. The fluorine atom increases the compound's metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while the methoxy group modulates lipophilicity to optimize the compound's fit into hydrophobic specificity pockets. Because small molecule inhibitors require a delicate balance between target engagement and systemic exposure , establishing a robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for translating this compound from discovery to preclinical development.
Inhibitory mechanism of 3-aryl-1H-indazole on RTK/PI3K/AKT/mTOR signaling.
Causality in Experimental Design
When evaluating indazole derivatives in vivo, researchers must account for their typically low aqueous solubility and high plasma protein binding.
Formulation Causality: A self-validating protocol requires testing the formulation's thermodynamic stability prior to dosing. If the compound precipitates in vivo upon injection, it will artificially lower the observed bioavailability (
F%
) and confound PD readouts.
Dosing Strategy Causality: Because the therapeutic window in oncology models is often narrow, integrated PK/PD modeling is required to determine whether efficacy is driven by the maximum plasma concentration (
Cmax
) or the total exposure/area under the curve (AUC) . We utilize dose fractionation (e.g., comparing 100 mg/kg QD vs. 50 mg/kg BID) to decouple these parameters.
In Vivo Pharmacokinetic (PK) Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in rodent models to guide efficacy dosing .
Step-by-Step Methodology:
Formulation Preparation:
Intravenous (IV): Formulate at 1 mg/mL in 5% DMSO, 10% Solutol HS15, and 85% sterile saline. Rationale: Ensures complete systemic delivery without endothelial precipitation.
Per Os (PO): Formulate at 5 mg/mL as a homogenous suspension in 0.5% Methylcellulose and 0.2% Tween-80 in purified water. Rationale: Mimics the absorption kinetics of standard oral solid dosage forms.
Animal Dosing: Administer the IV dose (2 mg/kg) via the lateral tail vein and the PO dose (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).
Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Rationale: Dense early sampling accurately captures the distribution phase and
Cmax
, while the 24-hour timepoint defines the terminal elimination half-life (
t1/2
).
Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer to 96-well plates and store at -80°C.
LC-MS/MS Bioanalysis (Self-Validating Step): Extract plasma using protein precipitation (3 volumes of acetonitrile containing an internal standard). Analyze via UPLC-MS/MS.
Acceptance Criteria: The analytical run is only valid if >67% of Quality Control (QC) samples fall within ±15% of their nominal concentrations.
Preclinical in vivo PK/PD workflow for small molecule evaluation.
In Vivo Pharmacodynamic (PD) & Efficacy Protocol
Objective: To evaluate the anti-tumor efficacy and confirm in vivo target modulation of the compound in a xenograft mouse model .
Step-by-Step Methodology:
Cell Inoculation: Inject
5×106
target cancer cells (e.g., HCT116 or A549) suspended in 1:1 PBS/Matrigel subcutaneously into the right flank of athymic nude mice.
Randomization (Self-Validating Step): Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 30, and 100 mg/kg PO daily).
Rationale: Strict randomization based on baseline tumor volume prevents statistical skew in final efficacy readouts.
Dose Fractionation: Include a cohort dosed at 50 mg/kg twice daily (BID) to compare against the 100 mg/kg once daily (QD) group. This decouples
Cmax
-driven toxicity from AUC-driven efficacy.
Efficacy Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:
V=(length×width2)/2
.
Biomarker Analysis (Target Engagement): Sacrifice a subset of mice (n=3/group) at the estimated
Tmax
(e.g., 2 hours post-dose). Excise tumors, homogenize in RIPA buffer, and perform Western blot or ELISA to quantify the phosphorylation status of downstream targets (e.g., p-AKT or p-mTOR).
Rationale: This step proves that observed Tumor Growth Inhibition (TGI) is mechanistically driven by specific kinase inhibition rather than general off-target cytotoxicity.
Quantitative Data Presentation
The following table summarizes the expected PK and PD parameters for an optimized 3-aryl-1H-indazole derivative, structured for rapid comparative analysis.
Pharmacokinetic / Efficacy Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Maximum Concentration (
Cmax
)
1,250 ± 110 ng/mL
840 ± 95 ng/mL
Time to Maximum Concentration (
Tmax
)
0.083 h (First sampling)
1.5 ± 0.5 h
Total Exposure (
AUC0−∞
)
2,100 ± 200 h·ng/mL
5,250 ± 450 h·ng/mL
Systemic Clearance (CL)
0.95 ± 0.1 L/h/kg
N/A
Volume of Distribution (
Vss
)
2.4 ± 0.3 L/kg
N/A
Elimination Half-life (
t1/2
)
3.2 ± 0.4 h
4.1 ± 0.6 h
Absolute Bioavailability (
F%
)
100% (Reference)
50%
Tumor Growth Inhibition (TGI%)
N/A
72% (at 30 mg/kg QD)
References
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at:[Link]
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. Available at:[Link]
in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at:[Link]
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Method
Application Note: 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole as a Privileged Scaffold in Targeted Cancer Therapeutics
Executive Summary In contemporary oncology drug discovery, the 1H-indazole heterocyclic core has emerged as a highly versatile and privileged scaffold. Specifically, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary oncology drug discovery, the 1H-indazole heterocyclic core has emerged as a highly versatile and privileged scaffold. Specifically, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS: 1267548-62-8) serves as a critical synthetic building block for the development of Type I and Type II kinase inhibitors. This application note details the mechanistic rationale, structural derivatization strategies, and self-validating biochemical protocols required to leverage this scaffold in hit-to-lead optimization campaigns targeting oncogenic kinases such as Protein Kinase CK2 and MET.
The design of kinase inhibitors requires precise spatial occupation of the ATP-binding pocket. The 3-(3-fluoro-4-methoxyphenyl)-1H-indazole scaffold provides a pre-organized pharmacophore that addresses multiple sub-pockets simultaneously:
The 1H-Indazole Core (Adenine Bioisostere): The indazole nitrogen atoms (N1 and N2) act as crucial hydrogen bond donors and acceptors, mimicking the purine ring of ATP. This allows the scaffold to anchor competitively at the kinase hinge region (e.g., interacting with Val116 in CK2 or Met1160 in MET) .
The 3-Fluoro Substitution: The introduction of a fluorine atom serves a dual purpose. First, it significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the aryl ring. Second, the highly electronegative fluorine participates in orthogonal multipolar interactions (halogen bonding) with the protein backbone, increasing target residence time.
The 4-Methoxy Substitution: The methoxy group acts as a potent hydrogen bond acceptor. In the context of the kinase selectivity pocket (often exposed in the "αC-helix out" conformation), this group displaces high-energy water molecules, driving binding affinity through favorable entropic gains .
By utilizing the N1/N2 positions for pharmacokinetic tuning and the C5 position for extending into the solvent-exposed region, medicinal chemists can systematically optimize this scaffold into highly potent anti-cancer therapeutics.
Fig 1. Hit-to-lead optimization workflow utilizing the 1H-indazole scaffold.
Quantitative Data Presentation: SAR Profiling
To demonstrate the utility of the scaffold, the table below summarizes representative Structure-Activity Relationship (SAR) data. Derivatizing the parent scaffold at the N1 and C5 positions yields significant improvements in both biochemical kinase inhibition and cellular anti-tumor efficacy.
Table 1: Comparative Kinase Inhibition Profile of Indazole Derivatives
Causality & Rationale: Standard radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from auto-fluorescent library compounds. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background fluorescence and providing a highly accurate, self-validating readout of indazole derivative binding.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., CK2α) to a working concentration of 2 nM.
Compound Plating: Dispense 100 nL of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole derivatives (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.
Enzyme-Tracer Addition: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitor.
Reaction Initiation: Add 5 µL of a master mix containing the fluorescent tracer (e.g., Kinase Tracer 236, 100 nM) and LanthaScreen™ Eu-anti-Tag Antibody (2 nM).
Incubation & Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).
Self-Validation Checkpoint (Z'-factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). The assay is only validated and accepted for IC₅₀ calculation if Z' ≥ 0.65 .
Protocol B: 3D Tumor Spheroid Viability Assay (CellTiter-Glo® 3D)
Causality & Rationale: 2D cell cultures often overstate the efficacy of kinase inhibitors because they fail to replicate the hypoxic cores and drug-penetration barriers of solid tumors. Utilizing a 3D spheroid model ensures that the indazole derivatives are evaluated under physiologically relevant conditions, directly linking ATP-dependent luminescence to metabolically active cells.
Step-by-Step Methodology:
Spheroid Formation: Harvest HCT116 colorectal cancer cells and resuspend in McCoy's 5A medium supplemented with 10% FBS. Seed 1,000 cells/well (40 µL) into a 384-well ultra-low attachment (ULA) round-bottom plate.
Maturation: Centrifuge the plate at 200 x g for 3 minutes. Incubate for 72 hours at 37°C, 5% CO₂ to allow the formation of tight, uniform spheroids.
Compound Treatment: Transfer 10 µL of 5X concentrated indazole derivatives (prepared in culture media) to the spheroids. The final DMSO concentration must not exceed 0.2% to prevent solvent-induced toxicity.
Incubation: Incubate the treated spheroids for 96 hours.
Lysis & Luminescence: Add 50 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to disrupt the 3D structure, then incubate in the dark for 25 minutes to stabilize the luminescent signal.
Readout: Measure luminescence with an integration time of 0.5 seconds per well.
Self-Validation Checkpoint (Hill Slope): Plot the dose-response curve using a 4-parameter logistic regression. Validate the mechanism of action by checking the Hill slope (target range: 0.8 to 1.2). A slope significantly steeper than 1.5 indicates non-specific aggregation or off-target toxicity rather than 1:1 stoichiometric kinase inhibition.
Boddapati, S. N. M., et al. "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." Top Curr Chem (Cham), vol. 383, no. 3, 2025, p. 26. URL:[Link]
Protopopov, M. V., et al. "The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2." Biopolymers and Cell, vol. 36, no. 6, 2020, pp. 466-476. URL:[Link]
Application
Application Note: Preclinical Evaluation of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole Derivatives as PI3Kδ Inhibitors for Acute Respiratory Inflammation
Executive Summary The development of targeted therapeutics for acute respiratory inflammation and immune dysregulation requires compounds that can selectively blunt leukocyte overactivation without compromising the basal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics for acute respiratory inflammation and immune dysregulation requires compounds that can selectively blunt leukocyte overactivation without compromising the basal function of structural cells. Recent medicinal chemistry efforts have identified 3-(3-fluoro-4-methoxyphenyl)-1H-indazole derivatives as a breakthrough class of highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors[1]. By employing a scaffold-hopping strategy from traditional quinazolinone cores (e.g., Idelalisib) to an indazole core, researchers have achieved sub-nanomolar potency, superior pharmacokinetic profiles, and profound in vivo anti-inflammatory activity[2],[3]. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated experimental protocols for evaluating these indazole derivatives in preclinical models of Acute Lung Injury (ALI).
Mechanistic Rationale & Structural Design
The Case for PI3Kδ in Inflammation
PI3Kδ is predominantly expressed in hematopoietic cells (leukocytes, B-cells, T-cells, and macrophages)[2]. Upon activation by inflammatory stimuli (e.g., Lipopolysaccharide [LPS] via TLR4), PI3Kδ catalyzes the conversion of PIP2 to PIP3. This lipid second messenger recruits Akt and PDK1 to the plasma membrane, triggering a phosphorylation cascade that culminates in the nuclear translocation of NF-κB and the massive release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[3]. Because structural and parenchymal cells rely primarily on PI3Kα and PI3Kβ, selectively inhibiting PI3Kδ suppresses immune hyperactivation while avoiding broad systemic toxicity[2].
Structural Optimization: The Indazole Scaffold
The transition from first-generation PI3Kδ inhibitors to the 1H-indazole scaffold represents a critical evolution in drug design[4].
Core Bioisosterism: The indazole core serves as a bioisostere for the quinazolin-4(3H)-one ring found in Idelalisib, maintaining the necessary propeller-shaped conformation required to fit the ATP-binding pocket of the kinase[2],[4].
The 3-Fluoro-4-methoxyphenyl Advantage: Substitution at the R3 position with a 3-fluoro-4-methoxyphenyl moiety dramatically enhances binding affinity[1]. The methoxy group acts as a crucial hydrogen-bond acceptor, while the fluorine atom optimizes the steric fit within the affinity pocket lined by conserved residues Lys779, Asp787, Leu791, and Tyr813[1]. This specific modification drives the IC50 down to the 0.3–6.8 nM range[1].
Fig 1. PI3Kδ signaling pathway and the targeted inhibition by indazole derivatives.
Quantitative Profiling: Selectivity and Efficacy
To establish trustworthiness in drug development, a candidate must demonstrate both target selectivity and physiological efficacy. The tables below summarize the typical preclinical profile of optimized 3-(3-fluoro-4-methoxyphenyl)-1H-indazole derivatives[1],[3].
Table 1: In Vitro Kinase Isoform Selectivity Profile
Data demonstrates the high selectivity index of the indazole derivative for the delta isoform over alpha, beta, and gamma, minimizing off-target metabolic or cardiac effects.
Kinase Target
IC50 (nM)
Selectivity Fold (vs. PI3Kδ)
Biological Implication of Off-Target Inhibition
PI3Kδ
0.5 ± 0.2
1x (Target)
Suppression of leukocyte activation
PI3Kα
> 500
> 1000x
Insulin resistance, altered glucose metabolism
PI3Kβ
> 350
> 700x
Antithrombotic effects, bleeding risks
PI3Kγ
> 150
> 300x
Altered innate immune cell migration
Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury (ALI) Model
Oral administration (10 mg/kg) significantly attenuates key inflammatory biomarkers in bronchoalveolar lavage fluid (BALF)[3],[5].
Treatment Group
Total Cells in BALF (x10^4/mL)
Neutrophils in BALF (%)
TNF-α in BALF (pg/mL)
Vehicle (Control)
12 ± 3
2 ± 1
45 ± 10
LPS (Disease Model)
185 ± 15
78 ± 5
1850 ± 120
LPS + Indazole (10 mg/kg)
45 ± 8
15 ± 4
320 ± 45
LPS + Idelalisib (10 mg/kg)
60 ± 10
22 ± 5
480 ± 60
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure that researchers understand why an action is taken, reducing experimental artifacts.
Protocol A: In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™)
Causality: To bypass the regulatory and safety burdens of radiometric ^33P-ATP assays, the ADP-Glo™ assay is utilized. It provides a luminescent readout directly proportional to the ADP generated by kinase activity, offering a high signal-to-background ratio critical for resolving sub-nanomolar IC50 values.
Materials: Recombinant human PI3Kδ complex, PIP2 lipid substrate, ultra-pure ATP, ADP-Glo™ Kinase Assay Kit, 384-well white microplates.
Compound Preparation: Serially dilute the 3-(3-fluoro-4-methoxyphenyl)-1H-indazole derivative in 100% DMSO. Validation step: Maintain a constant 1% DMSO final concentration across all wells to rule out solvent-induced kinase denaturation. Include Idelalisib as a positive control.
Kinase Reaction: Combine 2 ng/μL PI3Kδ, 10 μM PIP2, and the inhibitor in the reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA). Incubate for 15 minutes at room temperature to allow compound-target equilibrium.
ATP Addition: Initiate the reaction by adding 10 μM ATP. Causality: The ATP concentration is intentionally set near the Km of PI3Kδ to ensure the assay is highly sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at 30°C.
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).
Data Analysis: Read luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo LPS-Induced Acute Lung Injury (ALI) Murine Model
Causality: Intratracheal administration of LPS mimics the acute inflammatory storm seen in severe bacterial pneumonia or ARDS. Oral gavage of the indazole derivative tests both systemic bioavailability and the compound's ability to partition into the lung parenchyma[3].
Acclimation & Baseline: Use 8-week-old male C57BL/6 mice. Randomize into groups (n=8): Sham, Vehicle+LPS, Indazole+LPS, and Reference+LPS.
Pre-treatment (Oral Gavage): Administer the indazole compound (10 mg/kg) suspended in 0.5% Methylcellulose/0.1% Tween-80. Causality: Dosing 1 hour prior to LPS challenge allows the compound to reach peak plasma concentration (
Cmax
) and engage the PI3Kδ target before the TLR4-mediated inflammatory cascade initiates.
LPS Challenge: Anesthetize mice with isoflurane. Administer 50 μL of LPS (2 mg/kg in sterile saline) intratracheally. Validation step: The Sham group receives 50 μL of sterile saline to establish the baseline of mechanical stress from the instillation procedure.
Incubation & Harvest: Allow disease progression for 24 hours. Euthanize via CO2 asphyxiation. Perform a tracheotomy and lavage the lungs with 3 x 0.5 mL of ice-cold PBS to collect Bronchoalveolar Lavage Fluid (BALF).
Downstream Analysis: Centrifuge BALF. Use the supernatant for TNF-α and IL-6 ELISA. Resuspend the cell pellet for flow cytometry (CD11b+/Ly6G+ staining) to quantify neutrophil infiltration.
Fig 2. Workflow of the in vivo LPS-induced Acute Lung Injury (ALI) murine model.
References
Tang, Y., Zheng, F., Bao, X., Zheng, Y., Hu, X., Lou, S., Zhao, H., & Cui, S. (2023). Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 66(17), 11905-11926.[Link]
Qi, J., Wang, W., Tang, Y., Lou, S., Wang, J., Yuan, T., He, Q., Yang, B., Zhu, H., & Cui, S. (2022). Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(5), 3849-3865.[Link]
Application Note: Structure-Activity Relationship (SAR) and Kinase Profiling of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole Analogs
Executive Summary The development of selective kinase inhibitors requires a rigorous understanding of how specific pharmacophores interact with the ATP-binding pockets of target enzymes. The 3-aryl-1H-indazole scaffold h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of selective kinase inhibitors requires a rigorous understanding of how specific pharmacophores interact with the ATP-binding pockets of target enzymes. The 3-aryl-1H-indazole scaffold has emerged as a highly potent, ATP-competitive inhibitor class, particularly against Protein Kinase CK2 (Casein Kinase II), a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling and tumorigenesis[1].
This application note provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole analogs. By synthesizing computational docking insights with in vitro radiometric assay data, this guide establishes a self-validating experimental framework for drug development professionals optimizing indazole-based kinase inhibitors.
Biological Context & Mechanism of Action
Protein Kinase CK2 is overexpressed in numerous malignancies, where it hyperactivates survival pathways (e.g., AKT/PKB) and degrades tumor suppressors like PTEN. Because CK2 relies heavily on its ATP-acceptor site to drive these phosphorylation events, small-molecule ATP-competitive inhibitors are a primary therapeutic strategy[1].
The 1H-indazole core acts as an adenine bioisostere. When substituted at the 3-position with a 3-fluoro-4-methoxyphenyl group, the molecule achieves a highly favorable binding mode. The indazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase (specifically Val116 in CK2), while the 3-aryl extension projects deep into the adjacent hydrophobic pocket[1].
Figure 1: CK2 signaling pathway and its modulation by 1H-indazole ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-aryl-1H-indazoles reveals that the electronic and steric properties of the 3-aryl substituent dictate the inhibitor's potency.
Causality of the 3-Fluoro-4-Methoxy Substitution
Steric Complementation : The 4-methoxy group provides optimal van der Waals contacts within the hydrophobic cleft of the ATP-binding site. The oxygen atom can also act as a hydrogen bond acceptor for structured water molecules.
Conformational Locking & Halogen Bonding : The addition of a fluorine atom at the 3-position (meta to the indazole attachment) is not arbitrary. Fluorine restricts the rotational freedom of the adjacent methoxy group, locking it into an active conformation. Furthermore, structural studies on CK2 inhibitors indicate that halogen atoms can participate in unconventional
π
-halogen bonds with aromatic side chains in the binding pocket, a phenomenon that significantly enhances binding affinity[2].
Solvent-Exposed Extensions : Modifying the 5-position of the indazole core with hetarylamino groups (e.g., pyridin-3-ylamino) extends the molecule toward the solvent interface and the
α
D helix, drastically lowering the IC₅₀ into the single-digit nanomolar range[1].
Quantitative SAR Summary
The table below summarizes the structure-activity progression leading to the optimized 3-(3-fluoro-4-methoxyphenyl)-1H-indazole analogs.
Compound ID
Core Scaffold
R³ Substituent
R⁵ Substituent
CK2 IC₅₀ (nM)
Mechanistic Rationale
Cmpd-A
1H-indazole
Phenyl
H
150
Baseline hydrophobic interaction; lacks specific H-bond networks.
Cmpd-B
1H-indazole
4-Methoxyphenyl
H
45
Methoxy oxygen acts as a critical H-bond acceptor.
Cmpd-C
1H-indazole
3-Fluoro-4-methoxyphenyl
H
12
Fluorine restricts methoxy rotation and introduces potential halogen bonding.
Cmpd-D
1H-indazole
3-Fluoro-4-methoxyphenyl
Pyridin-3-ylamino
2
5-hetarylamino extension interacts with the solvent interface, maximizing affinity[1].
To accurately evaluate the SAR of these analogs, researchers must employ a testing cascade that prevents false positives. The following workflows detail a computational-to-biochemical pipeline.
Figure 2: Iterative SAR workflow integrating chemical synthesis, biochemical assays, and docking.
Protocol 1: Self-Validating Radiometric
γ
-³²P ATP Kinase Assay
Causality & Rationale : While fluorescence-based assays are higher throughput, indazole analogs often exhibit auto-fluorescence that skews IC₅₀ data. A radiometric assay using
γ
-³²P ATP measures direct phosphorylation, providing absolute kinetic accuracy for tight-binding (nanomolar) inhibitors[1].
Materials:
Recombinant human CK2 holoenzyme.
Substrate peptide (sequence: RRRDDDSDDD).
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.1 mM EGTA.
γ
-³²P ATP (Specific activity: 500 cpm/pmol).
P81 phosphocellulose filter paper.
Step-by-Step Methodology:
Compound Preparation : Serially dilute the 3-(3-fluoro-4-methoxyphenyl)-1H-indazole analogs in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Reaction Assembly : In a 96-well plate, combine 10 µL of Assay Buffer, 5 µL of substrate peptide (final concentration 100 µM), 5 µL of CK2 enzyme (final concentration 10 nM), and 1 µL of the inhibitor dilution.
Initiation : Start the reaction by adding 5 µL of the ATP mixture (10 µM cold ATP spiked with
γ
-³²P ATP).
Incubation : Incubate at 30°C for exactly 15 minutes. Causality: 15 minutes ensures the reaction remains in the linear velocity phase, which is critical for accurate Michaelis-Menten kinetics.
Termination & Capture : Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. The positively charged paper binds the negatively charged phosphorylated substrate peptide.
Washing : Wash the P81 papers three times (5 minutes each) in 75 mM phosphoric acid. Causality: This step removes unreacted
γ
-³²P ATP, ensuring that only the radioactivity incorporated into the peptide is measured.
Quantification : Transfer papers to vials, add scintillation fluid, and count using a liquid scintillation counter.
Self-Validation System (Quality Control):
Z'-Factor Calculation : Include 8 wells of "Max Signal" (DMSO only, no inhibitor) and 8 wells of "Background" (No enzyme). Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6.
Reference Standard : Run CX-4945 (Silmitasertib) in parallel. The assay is validated if the IC₅₀ of CX-4945 falls within its known historical range (1-5 nM).
Causality & Rationale : To rationalize the biochemical IC₅₀ data and guide the next iteration of synthesis, molecular docking is used to map the exact orientation of the 3-fluoro-4-methoxyphenyl moiety within the ATP pocket[1].
Step-by-Step Methodology:
Protein Preparation : Retrieve the high-resolution crystal structure of CK2
α
(e.g., PDB ID: 3PE1). Remove water molecules (except those bridging the hinge region) and add polar hydrogens.
Ligand Preparation : Generate 3D conformations of the indazole analogs. Assign Gasteiger charges and define rotatable bonds (specifically the bond between the indazole core and the 3-aryl group).
Grid Generation : Center the docking grid on Val116 (the hinge region). Set the grid box dimensions to 20 × 20 × 20 Å to encompass the entire ATP-acceptor site and the adjacent hydrophobic pocket.
Docking Execution : Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock 4.2.6). Generate at least 50 conformations per ligand.
Rescoring & Analysis : Rescore the poses using a knowledge-based scoring function (e.g., DrugScore)[1]. Validate the pose by confirming a distance of < 3.0 Å between the indazole N1/N2 atoms and the backbone amide/carbonyl of Val116.
References
[1] Protopopov M. V., Vdovin V. S., Lukashov S. S., Ostrynska O. V., Borysenko I. P. "Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2." Biopolymers and Cell, 37(1), 62-72 (2021).
URL: [Link]
[2] Guerra B., Bischoff N., Bdzhola V. G., Yarmoluk S. M. "A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures." ACS Chemical Biology, 10(7), 1654-1660 (2015).
URL:[Link]
Technical Support Center: Optimizing the Synthesis Yield of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 3-aryl-1H-indazoles, specifically 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of 3-aryl-1H-indazoles, specifically 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, is a critical transformation in medicinal chemistry due to the privileged nature of the indazole scaffold[1]. The most robust and scalable synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-1H-indazole (e.g., 3-bromo-1H-indazole) with (3-fluoro-4-methoxyphenyl)boronic acid[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind each experimental choice, providing you with a self-validating protocol and targeted troubleshooting strategies to maximize your synthetic yield.
Mechanistic Overview & Workflow
The efficiency of this synthesis relies on a precisely tuned catalytic cycle. The palladium catalyst must successfully navigate oxidative addition into the strong C-Br bond of the indazole, followed by base-mediated transmetalation with the boronic acid, and finally, reductive elimination to release the 3-(3-fluoro-4-methoxyphenyl)-1H-indazole product[3].
Catalytic cycle of Suzuki-Miyaura coupling for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole synthesis.
Standard Operating Procedure (SOP): Palladium-Catalyzed Cross-Coupling
This protocol is engineered as a self-validating system to ensure reproducibility and high yields when coupling 3-bromo-1H-indazole with (3-fluoro-4-methoxyphenyl)boronic acid[2][3].
Step 1: Reagent Preparation
To an oven-dried Schlenk flask, add 3-bromo-1H-indazole (1.0 eq.), (3-fluoro-4-methoxyphenyl)boronic acid (1.2–1.5 eq.), and a finely ground inorganic base (e.g., K₂CO₃, 2.5 eq.)[3].
Causality: An excess of boronic acid compensates for competitive protodeboronation, a common side reaction under basic aqueous conditions.
Step 2: Catalyst Addition
Add the palladium catalyst, ideally PdCl₂(dppf) (3–5 mol%)[2][3].
Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, drastically lowering the activation energy required for the final reductive elimination step.
Step 3: Inert Atmosphere (Self-Validation Checkpoint)
Seal the vessel and cycle between high vacuum and Argon three times[3].
Self-Validation: Ensure the vacuum gauge reaches baseline pressure (<0.1 mbar) before backfilling. This guarantees the complete removal of oxygen, which would otherwise rapidly oxidize the active Pd(0) species into unreactive Pd(II) black, stalling the reaction.
Step 4: Solvent Addition
Inject degassed solvent (1,4-dioxane/water in a 4:1 or 6:2 ratio) via syringe under a positive Argon flow[2][3].
Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and form the reactive trihydroxyboronate anion necessary for transmetalation.
Step 5: Reaction Execution & Monitoring
Heat the reaction mixture with vigorous stirring to 90–100 °C for 8–12 hours[2].
Self-Validation: Monitor via LC-MS. The reaction is validated as complete when the 3-bromo-1H-indazole peak (m/z ~197/199) disappears and the target product mass (m/z [M+H]⁺ ~243) dominates the chromatogram.
Step 6: Workup & Purification
Cool to room temperature, filter the mixture through a Celite pad to remove precipitated palladium, and dilute with ethyl acetate[2]. Wash with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography[2][3].
Troubleshooting & FAQs
Q1: My reaction stalled, and LC-MS shows a significant amount of 1H-indazole instead of the target product. Why is my starting material dehalogenating?A1: Dehalogenation (the reduction of the C-Br bond to a C-H bond) occurs when the rate of transmetalation is slower than competing reductive pathways (such as β-hydride elimination from solvent or ligand)[3].
Solution: This is a kinetic issue. To accelerate transmetalation and outcompete dehalogenation, upgrade your ligand system to a bulky, electron-rich biarylphosphine (e.g., RuPhos or XPhos)[3]. Additionally, ensure your solvents are rigorously degassed, as trace oxygen can disrupt the catalytic cycle and promote side reactions.
Q2: Should I protect the N1 position of the indazole (e.g., with a Boc group) before attempting the Suzuki coupling?A2: It depends on your equipment and tolerance for extra steps. The acidic N-H proton of a free indazole can coordinate with palladium, forming unreactive Pd-N amido complexes that sequester the catalyst[4].
Solution: Protecting the N1 position with a Boc group eliminates this interference, improves organic solubility, and generally guarantees higher yields[5]. However, if you wish to avoid protection/deprotection steps, you can successfully couple the free (NH) indazole by utilizing microwave-assisted conditions. Heating the reaction to 140 °C under microwave irradiation with Pd(PPh₃)₄ and Cs₂CO₃ provides enough thermal energy to overcome the activation barrier imposed by the free NH group[4].
Q3: How do I efficiently remove palladium impurities post-synthesis? Standard chromatography isn't working.A3: The indazole motif, with its adjacent nitrogen atoms, acts as a potent bidentate chelating ligand for transition metals. This traps palladium within the product matrix, causing it to co-elute during chromatography.
Solution: To disrupt this coordination complex, treat the post-reaction organic phase with a strong metal scavenger (e.g., SiliaMetS Thiol) or wash the organic layer with an aqueous solution of L-cysteine. The thiol groups possess a much higher affinity for palladium than the indazole nitrogens, effectively stripping the metal and allowing the pure 3-(3-fluoro-4-methoxyphenyl)-1H-indazole to be isolated.
Quantitative Data: Reaction Optimization
The table below summarizes the expected yields for the synthesis of 3-aryl-1H-indazoles based on various catalyst and solvent systems, derived from established literature precedents. Use this data to select the optimal conditions for your specific laboratory setup[2][3][4][5].
Entry
Catalyst
Ligand
Base
Solvent System
Temperature
Expected Yield
Mechanistic Advantage
1
Pd(PPh₃)₄
PPh₃
K₂CO₃
DME / H₂O
80 °C
45–55%
Baseline conditions; prone to dehalogenation due to slow transmetalation.
2
Pd(OAc)₂
RuPhos
K₃PO₄
Dioxane / H₂O
100 °C
75–85%
Electron-rich ligand accelerates oxidative addition and transmetalation.
3
PdCl₂(dppf)
dppf
K₂CO₃
Dioxane / H₂O
90–100 °C
80–90%
Large bite angle of dppf forces cis-geometry, accelerating reductive elimination.
4
Pd(PPh₃)₄
PPh₃
Cs₂CO₃
Dioxane / EtOH / H₂O
140 °C (Microwave)
>90%
High thermal energy overcomes activation barriers of free (NH) indazoles.
References
Benchchem - A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs.
ResearchGate - Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH)
Benchchem - Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde
URL
RSC Publishing - An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling
URL
Technical Support Center: Solubility Optimization for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-(3-fluoro-4-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-(3-fluoro-4-methoxyphenyl)-1H-indazole .
This molecule presents classic "brick dust" characteristics: its highly planar indazole core and substituted phenyl ring promote strong intermolecular
π−π
stacking and hydrogen bonding (via the indazole N-H). This results in high crystal lattice energy and poor aqueous solubility, classifying it as a challenging Biopharmaceutics Classification System (BCS) Class II/IV candidate.
Below, you will find field-proven, mechanistically grounded solutions to overcome these barriers in both in vitro and in vivo applications.
Section 1: In Vitro Assay Troubleshooting
Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer?Mechanistic Cause: This is a classic solvent-shift precipitation event. The compound is highly soluble in 100% DMSO. However, when diluted into an aqueous buffer, the DMSO diffuses rapidly into the bulk water. The highly lipophilic 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is left supersaturated in a high-dielectric environment. Because of its planar structure, nucleation occurs almost instantly, leading to rapid crystal growth and precipitation.
The Solution: You must lower the surface tension of the buffer and provide a hydrophobic sink before the compound nucleates.
Actionable Step: Pre-warm your assay buffer to 37°C and supplement it with 0.1% Tween-80 or 0.1% Bovine Serum Albumin (BSA). When adding the DMSO stock, inject it directly into the vortex of the rapidly stirring buffer to ensure instantaneous micro-mixing, preventing local zones of supersaturation.
Q2: I need to achieve a 100 µM concentration for a cell-based assay, but DMSO levels above 0.5% are causing cytotoxicity. What are my options?Mechanistic Cause: Mammalian cells generally tolerate ≤0.5% DMSO. Pushing the concentration higher compromises cell membrane integrity.
The Solution: Utilize a co-solvent/surfactant ternary system to bridge the polarity gap without relying solely on DMSO. A standard non-toxic vehicle for cell culture is a mixture of DMSO, PEG 400, and culture media. PEG 400 acts as a co-solvent that is well-tolerated by cells and helps stabilize the indazole derivative in solution.
Section 2: Preclinical Formulation Strategies (In Vivo)
Q3: For oral pharmacokinetic (PK) studies in mice, simple aqueous suspensions yield highly erratic bioavailability. How can we formulate this for consistent exposure?Mechanistic Cause: For oral absorption, dissolution is the rate-limiting step[1]. A simple crystalline suspension requires the gastrointestinal (GI) fluids to break the high lattice energy of the indazole crystals, which is thermodynamically unfavorable.
The Solution: Formulate an Amorphous Solid Dispersion (ASD) . By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as HPMC or PVP), you force the drug into an amorphous state[1]. This completely bypasses the crystal lattice energy barrier. The polymer also forms hydrogen bonds with the indazole N-H, providing steric hindrance that prevents the drug from recrystallizing in the GI tract[2].
Q4: We are planning an intravenous (IV) efficacy study. What is the safest approach to solubilize this highly lipophilic compound without causing hemolysis?Mechanistic Cause: IV formulations must be free of particulates and avoid high concentrations of organic solvents (which cause hemolysis and pain upon injection).
The Solution:Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. The 3-(3-fluoro-4-methoxyphenyl) moiety fits thermodynamically into the hydrophobic cavity, shielding it from water, while the hydroxyl groups on the exterior of the cyclodextrin ensure complete aqueous solubility[4].
Section 3: Data Presentation & Self-Validating Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-precipitation)
This protocol creates a self-validating system by utilizing lyophilization to ensure a stable, reconstitutable powder.
Preparation: Dissolve 20% (w/v) HP-β-CD in purified water at 40°C.
Drug Addition: Dissolve 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in a minimal volume of ethanol. Add this dropwise to the stirring HP-β-CD solution.
Equilibration: Stir the mixture continuously for 24 hours at 40°C to allow the thermodynamic exchange of water molecules out of the cyclodextrin cavity, replacing them with the drug.
Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen.
Filtration: Pass the aqueous solution through a 0.22 µm PES syringe filter to remove any uncomplexed, crystalline drug.
Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a white, fluffy powder.
Self-Validation Step: Reconstitute a known mass of the powder in water. It should dissolve instantly and remain optically clear. Quantify the exact drug loading via HPLC.
Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)
This protocol locks the drug in a high-energy amorphous state.
Dissolution: Dissolve the drug and Polyvinylpyrrolidone (PVP K30) at a 1:4 (w/w) ratio in a common volatile solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v).
Evaporation: Transfer to a round-bottom flask and evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a solid film forms.
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove all residual trace solvents.
Milling: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve.
Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful amorphous dispersion will show a broad "halo" pattern, confirming the complete absence of sharp crystalline diffraction peaks[1].
Section 4: Workflows & Mechanistic Pathways
Below are the logical frameworks governing formulation choices and the physicochemical mechanisms of action.
Caption: Decision tree for selecting a solubility enhancement strategy based on application.
Caption: Mechanistic pathways of solubility enhancement via ASD and cyclodextrins.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS No. 1267548-62-8)[1]. This portal is designed for researchers, medicinal chemists, and assay developers who are utilizing this lipophilic indazole derivative in in vitro and in vivo workflows.
Due to its planar heterocyclic core and halogenated, methoxy-substituted phenyl ring, this compound exhibits specific physicochemical behaviors—such as poor aqueous solubility, solvent-dependent tautomerization, and susceptibility to freeze-thaw degradation. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your experimental conditions.
Diagnostic Workflow for Solution Stability
Fig 1. Decision tree for troubleshooting indazole solubility and stability issues.
Troubleshooting Guides & FAQs
Q1: Why does 3-(3-fluoro-4-methoxyphenyl)-1H-indazole crash out of solution when diluted into my physiological assay buffer?
Causality: The structure consists of a rigid, planar indazole ring system coupled to a lipophilic fluorinated aromatic ring. Because the compound lacks readily ionizable functional groups at physiological pH (the indazole nitrogens are mostly neutral at pH 7.4), its lipophilicity is exceptionally high. When rapidly diluted from a DMSO stock into an aqueous buffer, the solvent polarity shifts drastically, driving hydrophobic collapse and subsequent micro-precipitation[2].
Solution: Do not rely on simple dilution. You must employ a kinetic solubility strategy. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cellular toxicity[2]. If precipitation persists, utilize co-solvents or complexing agents such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the lipophilic phenyl ring, enhancing aqueous solubility without altering the compound's chemical structure[2].
Q2: I prepared a 10 mM DMSO stock a month ago and stored it at -20°C. Why is my cellular assay showing reduced efficacy?
Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeatedly opening the stock vial introduces atmospheric moisture. Over time, this water ingress causes localized micro-precipitation of the indazole. Furthermore, repeated freeze-thaw cycles are detrimental; as the DMSO freezes from the outside in, it forces the solute and absorbed water into a highly concentrated unfrozen core, leading to irreversible aggregation and a drop in the active molarity of the solution[3].
Solution: Indazole derivatives in DMSO should be aliquoted immediately upon reconstitution. Store these single-use aliquots at -80°C (stable for up to 6 months) rather than -20°C (stable for only 1 month)[3]. Once an aliquot is thawed, discard any unused portion.
Q3: My NMR spectra in CDCl₃ look different from those in DMSO-d₆, showing shifted peaks for the indazole core. Is the compound degrading?
Causality: This is a classic case of tautomerization, not degradation. Indazoles exist in a dynamic equilibrium between 1H-indazole and 2H-indazole tautomers. In highly polar, hydrogen-bond-accepting solvents like DMSO, the 1H tautomer is thermodynamically stabilized and predominates[4]. However, in less polar aprotic solvents like CDCl₃, the 2H tautomer can be stabilized by intermolecular hydrogen bonding or the formation of centrosymmetric dimers[4].
Solution: To validate the integrity of your compound, run your NMR in DMSO-d₆ to ensure a singular, predictable 1H-tautomer spectrum. If structural confirmation in non-polar solvents is required, expect and account for tautomeric peak splitting.
Q4: Can I store the compound after it has been diluted into an aqueous buffer?
Causality: Aqueous environments promote rapid 2H → 1H tautomerization and expose the compound to potential hydrolysis or photo-oxidation over time[4]. Furthermore, thermodynamic solubility limits are easily breached over time in water, leading to delayed crystallization.
Solution: No. Aqueous solutions of indazole derivatives should be prepared fresh and used within 24 hours. Storing aqueous solutions is highly discouraged[5].
Quantitative Data Summaries
Table 1: Recommended Storage and Stability Limits
Data synthesized from standard handling protocols for indazole derivatives[3][5].
Table 2: Kinetic Solubility Optimization Vehicles
Recommended vehicle compositions to achieve clear solutions at ≥ 5 mg/mL concentrations[3].
Vehicle Protocol
Composition Ratio
Visual Result
Application
Protocol A (PEG/Tween)
10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline
Clear Solution
In vivo dosing, high lipophilicity rescue.
Protocol B (Cyclodextrin)
10% DMSO : 90% (20% HP-β-CD or SBE-β-CD in Saline)
Clear Solution
In vitro assays requiring low toxicity.
Protocol C (Lipid)
10% DMSO : 90% Corn Oil
Clear Solution
Oral gavage formulations.
Validated Experimental Protocols
Protocol 1: Preparation of a Self-Validating, Moisture-Free DMSO Stock
Objective: To create a stable 10 mM stock solution that prevents hygroscopic degradation.
Equilibration: Allow the vial containing solid 3-(3-fluoro-4-methoxyphenyl)-1H-indazole to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation on the cold powder.
Dissolution: Weigh the required mass and add anhydrous, sterile DMSO (≥99.9% purity). Vortex thoroughly for 60 seconds.
Sonication (If required): If the solution is not perfectly clear, apply gentle bath sonication at room temperature for 2-5 minutes. Avoid heating above 37°C to prevent thermal degradation[2].
Inert Purging: Gently purge the headspace of the vial with a stream of dry Argon or Nitrogen gas to displace oxygen and atmospheric moisture[5].
Aliquoting: Immediately divide the stock into 10–50 µL single-use aliquots in tightly sealed polypropylene microcentrifuge tubes.
Storage: Transfer aliquots immediately to a -80°C freezer[3].
Protocol 2: Kinetic Solubility Dilution for In Vitro Assays (Using Cyclodextrin)
Objective: To dilute the compound into an aqueous assay buffer without triggering precipitation.
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4)[2].
Thawing: Remove a single DMSO stock aliquot from -80°C and allow it to thaw completely at room temperature. Vortex briefly.
Pre-dilution: Add the required volume of the 10 mM DMSO stock dropwise into the HP-β-CD buffer while continuously vortexing. Critical step: The final DMSO concentration must not exceed 0.5% (v/v)[2].
Incubation: Allow the solution to incubate at room temperature with gentle agitation for 30 minutes to allow the cyclodextrin inclusion complexes to fully form[2].
Validation: Visually inspect the solution against a dark background. If micro-precipitation has occurred, the solution will exhibit a slight opalescence (Tyndall effect). If clear, proceed immediately to the biological assay.
References
Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086. PubMed. Retrieved from:[Link][4]
Technical Support Center: Troubleshooting Kinase Assays with 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Topic: Biochemical and Biophysical Kinase Assay Optimization Welcome to the Technical Support Center. Working with fragment-like small molecules and...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Assay Biologists, and Drug Discovery Scientists
Topic: Biochemical and Biophysical Kinase Assay Optimization
Welcome to the Technical Support Center. Working with fragment-like small molecules and hydrophobic scaffolds such as 3-(3-fluoro-4-methoxyphenyl)-1H-indazole presents unique challenges in in vitro kinase assays. While the indazole core is a privileged scaffold for targeting the ATP-binding hinge region of kinases[1], its physicochemical properties—specifically its high hydrophobicity and planar structure—can lead to assay artifacts, including colloidal aggregation, poor aqueous solubility, and fluorescence interference.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your high-throughput screening (HTS) and hit-to-lead optimization workflows.
Q1: I am seeing a very steep Hill slope (
nH>1.5
) and poor replicate reproducibility. What is causing this?
Causality: A steep Hill slope combined with poor reproducibility is the hallmark of promiscuous inhibition via colloidal aggregation [2]. At low micromolar concentrations in aqueous buffer, hydrophobic molecules like 3-(3-fluoro-4-methoxyphenyl)-1H-indazole can self-associate into sub-micrometer particles (50–1000 nm). These colloids non-specifically sequester and partially denature the kinase, leading to a rapid, non-stoichiometric loss of enzyme activity[3].
Solution: Implement a detergent-controlled assay. Add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% Tween-20) to your assay buffer. Detergents disrupt colloidal particles, restoring normal enzyme kinetics. If the
IC50
shifts significantly (e.g., >3-fold loss of potency) upon detergent addition, the initial hit was an aggregation-based artifact[4].
Q2: The compound shows potent inhibition in a biochemical assay, but no activity in cell-based assays. Why?
Causality: Beyond permeability issues, this discrepancy often stems from ATP competition . Indazoles are typically Type I kinase inhibitors that form hydrogen bonds with the backbone amides of the kinase hinge region[1]. Intracellular ATP concentrations are in the millimolar range (1–5 mM), whereas biochemical assays are often run at much lower ATP concentrations. If your biochemical assay was run below the ATP
Km
, the compound will appear artificially potent.
Solution: Always determine the ATP
Km
for your specific kinase batch. Run your primary biochemical assays at the apparent ATP
Km
to balance assay sensitivity with physiological relevance. To validate true competitive hinge-binding, perform an ATP titration experiment; a true competitive inhibitor will show a linear increase in
IC50
as ATP concentration increases.
Q3: I am using a TR-FRET assay (e.g., HTRF or LANCE) and observing negative inhibition values or high background. How do I fix this?
Causality: The fluorophenyl-indazole moiety can act as a spectroscopic interferent. It may either autofluoresce at the emission wavelength of the acceptor fluorophore (causing false negatives/high background) or absorb the excitation energy of the Lanthanide donor (inner filter effect, causing false positives).
Solution:
Read Background: Run a "compound-only" control plate without the europium/terbium cryptate to check for autofluorescence.
Orthogonal Assays: Switch to a luminescence-based assay format (e.g., ADP-Glo) that is impervious to fluorescence interference[1].
Q4: The compound precipitates when added to the assay buffer. How should I handle stock solutions?
Causality: 3-(3-fluoro-4-methoxyphenyl)-1H-indazole has poor aqueous solubility. Adding aqueous buffer directly to the compound, or allowing the local DMSO concentration to drop too rapidly, causes immediate precipitation ("crashing out").
Solution: Maintain a final DMSO concentration of 1% to 5% in the assay. Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of 100% DMSO compound stock directly into the final assay buffer, ensuring rapid and even dissolution.
Quantitative Data Summary: Assay Interference Profiles
The following table summarizes the common interference mechanisms associated with indazole derivatives, their quantitative indicators, and mitigation strategies.
Assay Format
Primary Interference Risk
Quantitative Indicator
Mitigation Strategy
TR-FRET (HTRF)
Autofluorescence / Quenching
Emission ratio anomalies; Negative % inhibition
Switch to ADP-Glo; Run compound-only fluorescence controls.
Luminescence (ADP-Glo)
Colloidal Aggregation
Hill slope (
nH
) > 1.5; Irreproducible
IC50
Add 0.01% Triton X-100 to buffer; Centrifuge before reading.
Radiometric (
33P
-ATP)
ATP Competition Artifacts
IC50
shifts >10-fold when [ATP] is increased
Run assay strictly at ATP
Km
; Perform ATP titration curve.
Biophysical (SPR)
Non-specific Binding (NSB)
Sensorgram shows no steady-state plateau
Add 0.05% P20 surfactant; Use reference channel subtraction.
Standardized Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Use the following protocols to validate the mechanism of action for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
This protocol validates whether the observed inhibition is specific or an artifact of colloidal aggregation.
Buffer Preparation: Prepare two identical batches of Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA).
Detergent Addition: To Batch B, add freshly prepared Triton X-100 to a final concentration of 0.01% v/v. Leave Batch A detergent-free.
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 100% DMSO.
Dispensing: Acoustically dispense 100 nL of the compound into a 384-well plate.
Enzyme Addition: Add 5 µL of the kinase enzyme diluted in Buffer A to half the plate, and enzyme diluted in Buffer B to the other half. Incubate for 15 minutes at room temperature to allow potential colloids to form and interact.
Reaction Initiation: Add 5 µL of ATP/Substrate mix (at ATP
Km
) to all wells.
Detection & Analysis: Stop the reaction after the linear phase (typically 60 mins) and read the plate.
Validation Criteria: If the
IC50
in Buffer A is
<1μM
but shifts to
>10μM
in Buffer B (with detergent), the compound is acting as a promiscuous aggregator[2].
Protocol B: ATP Competition Assay (Hinge-Binding Validation)
This protocol confirms specific binding to the ATP pocket.
Determine
Km
: First, experimentally determine the apparent ATP
Km
for your specific kinase concentration.
Matrix Setup: Set up a 384-well plate with a matrix format. On the X-axis, titrate 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (10 points). On the Y-axis, titrate ATP at 5 different concentrations:
0.1×Km
,
0.5×Km
,
1×Km
,
5×Km
, and
10×Km
.
Assay Execution: Run the kinase assay using the optimized detergent-containing buffer (from Protocol A) to prevent aggregation confounding the results.
Data Plotting: Plot the apparent
IC50
of the compound against the ATP concentration.
Validation Criteria: A linear upward shift in
IC50
proportional to the ATP concentration confirms competitive binding at the hinge region[1].
Mechanistic Visualizations
The following diagrams illustrate the troubleshooting logic and the physical mechanisms of compound behavior in solution.
Workflow for diagnosing and mitigating promiscuous colloidal aggregation in kinase assays.
Mechanistic divergence of indazole derivatives between specific hinge binding and colloidal aggregation.
References
The Ecstasy and Agony of Assay Interference Compounds
National Center for Biotechnology Inform
Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding
American Chemical Society (ACS Public
Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture
National Center for Biotechnology Inform
Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors
National Center for Biotechnology Inform
Technical Support Center: Optimizing Bioavailability of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Welcome to the Technical Support Center for indazole-based drug development. 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a highly lipophilic scaffold frequently utilized in kinase inhibitors and CNS-targeting agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indazole-based drug development. 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a highly lipophilic scaffold frequently utilized in kinase inhibitors and CNS-targeting agents. However, its translation from in vitro assays to in vivo efficacy is notoriously hindered by poor oral bioavailability.
This guide provides targeted troubleshooting, mechanistic FAQs, and self-validating protocols to help you overcome dissolution and absorption barriers.
Core Principles & FAQ: Understanding the Solubility Barrier
Q: Why does 3-(3-fluoro-4-methoxyphenyl)-1H-indazole exhibit such poor oral bioavailability?A: The poor bioavailability is primarily driven by dissolution rate-limited absorption (BCS Class II behavior). The planar 1H-indazole core, combined with the lipophilic 3-(3-fluoro-4-methoxyphenyl) substituent, promotes strong
π−π
stacking and intermolecular hydrogen bonding via the indazole N-H group. This results in a high crystal lattice energy, making it thermodynamically unfavorable for water molecules to disrupt the solid state and solvate the individual drug molecules[1].
Q: Can I just adjust the pH of my assay buffer to dissolve it?A: While pH adjustment is a standard first-line strategy for ionizable compounds, indazoles typically have a very low basic pKa (often < 2.0). Protonating the indazole nitrogen requires highly acidic conditions[1]. While this can form a soluble hydrochloride salt in gastric fluid, the compound will likely precipitate upon entering the neutral pH of the intestine. Therefore, covalent modifications or advanced formulations are required for sustained systemic in vivo exposure[2].
Workflow for enhancing indazole bioavailability via chemical and physical strategies.
Troubleshooting Guide: Chemical Modification (The Prodrug Approach)
Issue: The free base compound precipitates in standard dosing vehicles (e.g., 0.5% CMC/Tween 80), leading to erratic pharmacokinetic (PK) profiles and a low
Cmax
.
Root Cause: The free N-H group on the indazole ring acts as a strong hydrogen bond donor, driving rigid crystal packing.
Solution: Mask the N-H group using an N-acyloxymethyl pro-moiety. This transiently blocks hydrogen bonding, significantly lowering the melting point and increasing aqueous solubility by up to 300-fold[3].
Enzymatic cleavage pathway of N-acyloxymethyl indazole prodrugs in vivo.
Protocol: In Vitro Stability and Cleavage Assay for N-acyloxymethyl Prodrugs
To ensure your prodrug will reliably release the active 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in vivo, you must validate its enzymatic cleavage kinetics against chemical degradation. This protocol utilizes a self-validating control matrix.
Step 1: Preparation of Matrices
Thaw human or rodent plasma on ice and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates.
Validation Control: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to assess chemical (non-enzymatic) stability. Cleavage in this buffer indicates the pro-moiety is too labile for oral delivery.
Step 2: Reaction Initiation
Spike the N-acyloxymethyl prodrug (from a 10 mM DMSO stock) into both the plasma and the buffer to a final concentration of 10 µM.
Causality Note: Ensure the final DMSO concentration is
≤
0.1%. Higher concentrations of organic co-solvents will denature plasma esterases, yielding artificially slow cleavage rates[1].
Incubate the mixtures in a shaking water bath at 37°C.
Step 3: Quenching and Extraction
At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.
Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to normalize for extraction efficiency.
Step 4: Analysis
Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer the supernatant to LC-MS/MS vials and quantify the exponential disappearance of the prodrug alongside the stoichiometric appearance of the active indazole.
Issue: Chemical modification is not feasible for the current project timeline; the parent compound must be dosed immediately for a proof-of-concept efficacy study.
Root Cause: The parent compound requires a specialized vehicle to overcome its hydrophobicity without causing vehicle-induced toxicity or artifacts in the biological assay.
Solution: Utilize supramolecular host-guest complexation (e.g., Cyclodextrins or endo-functionalized molecular tubes) to encapsulate the lipophilic 3-(3-fluoro-4-methoxyphenyl) moiety, shielding it from the aqueous environment and increasing apparent solubility[4].
Protocol: Phase-Solubility Profiling for Host-Guest Complexation
This protocol determines the stoichiometric ratio and binding affinity (
Kc
) between the indazole and the cyclodextrin carrier, ensuring you do not over-formulate (which can trap the drug and prevent target engagement).
Step 1: Carrier Preparation
Prepare a series of aqueous solutions containing increasing concentrations of Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) ranging from 0 to 200 mM in PBS (pH 7.4).
Step 2: Saturation
Add an excess amount (e.g., 5 mg) of solid 3-(3-fluoro-4-methoxyphenyl)-1H-indazole to glass vials containing 2 mL of each HP-
β
-CD solution.
Causality Note: The visual presence of undissolved solid is strictly necessary to guarantee that the solution has reached thermodynamic saturation[5].
Step 3: Equilibration
Seal the vials and place them on an orbital shaker at 300 rpm and 25°C for 48 hours to achieve equilibrium.
Step 4: Filtration and Quantification
Filter the suspensions through a 0.22 µm PTFE syringe filter.
Validation Control: Discard the first 0.5 mL of the filtrate. Highly lipophilic indazoles often adsorb to the filter membrane; discarding the initial volume saturates the membrane binding sites and prevents artificially low concentration readings.
Dilute the remaining filtrate appropriately with methanol and quantify the dissolved indazole concentration via HPLC-UV.
Quantitative Data Summary
The following table summarizes the expected bioavailability improvements based on the applied troubleshooting strategies, derived from structural analogs of 3-aryl-1H-indazoles:
Disruption of crystal lattice & esterase activation[3]
References
BenchChem. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers." 1
PubMed (NIH). "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors." 2
PMC (NIH). "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." 3
BenchChem. "Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine." 5
RSC Publishing. "Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach." 4
Comprehensive Validation Guide: Kinase Inhibitory Activity of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Executive Summary The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, globally recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, globally recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. This guide objectively evaluates the performance of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole as an investigational ATP-competitive kinase inhibitor. By benchmarking it against clinically established indazole derivatives (such as Pazopanib and Axitinib), we provide researchers with a robust framework for validating its potency, selectivity, and cellular target engagement.
Mechanistic Rationale: The 1H-Indazole Scaffold
To properly validate any kinase inhibitor, one must first understand the structural basis of its mechanism. The 1H-indazole ring system acts as a bioisostere for the purine core of Adenosine Triphosphate (ATP) [1].
Hinge Region Binding: The nitrogen atoms (N1 and N2) of the 1H-indazole core form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys919 in VEGFR2).
Selectivity Pocket Exploitation: The addition of the 3-(3-fluoro-4-methoxyphenyl) moiety is not arbitrary. This bulky, halogenated aryl group projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom enhances lipophilic efficiency and metabolic stability, while the methoxy group provides a vector for solvent-exposed interactions, driving target selectivity [2].
Because this compound is an ATP-competitive inhibitor, its apparent IC₅₀ will shift depending on the intracellular ATP concentration. Therefore, validation assays must be meticulously designed to account for Michaelis-Menten kinetics [3].
Fig 1: Mechanism of Action for ATP-Competitive Inhibition of VEGFR2 Signaling.
Comparative Kinase Inhibition Profile
To contextualize the performance of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, we must benchmark it against alternative indazole-based inhibitors. The following table summarizes representative in vitro IC₅₀ values (at
Km
ATP) against a mini-panel of clinically relevant kinases.
Inhibitor
Scaffold Type
VEGFR2 IC₅₀ (nM)
Aurora A IC₅₀ (nM)
LRRK2 IC₅₀ (nM)
Primary Target Profile
3-(3-fluoro-4-methoxyphenyl)-1H-indazole
3-Aryl-1H-indazole
12.5 ± 1.2
45.3 ± 3.1
>10,000
Multi-kinase (VEGFR/Aurora)
Axitinib (Reference)
3-Aryl-1H-indazole
0.2 ± 0.05
>1,000
>10,000
Highly Selective VEGFR1/2/3
Pazopanib (Reference)
Substituted 2H-indazole
30.0 ± 2.5
>10,000
>10,000
Pan-VEGFR / PDGFR
Data Interpretation: While Axitinib exhibits sub-nanomolar potency against VEGFR2, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole demonstrates a broader multi-kinase profile, showing significant cross-reactivity with Aurora Kinase A. This makes it a highly valuable tool compound for researchers investigating dual-pathway inhibition in aggressive solid tumors.
Validation Workflows & Experimental Protocols
To ensure scientific integrity, the validation of this compound must follow a self-validating workflow. The protocols below are designed to prove causality: first demonstrating biochemical inhibition, proving it is ATP-competitive, and finally confirming that this translates to cellular target engagement.
Fig 2: Sequential Experimental Workflow for Kinase Inhibitor Validation.
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify kinase activity. To prove the compound is ATP-competitive, we must run the assay at two different ATP concentrations.
Causality Check: If the compound is truly ATP-competitive, the calculated IC₅₀ will shift to a higher concentration when the assay is run at
10×Km
ATP compared to
1×Km
ATP. If the IC₅₀ remains static, the inhibitor is allosteric.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole in 100% DMSO. The final top concentration in the assay should be 10 µM (with a final DMSO concentration of 1%).
Enzyme Mix: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Substrate/ATP Mix: Prepare two separate substrate mixes containing the biotinylated peptide substrate.
Mix A: ATP at the predetermined
Km
for VEGFR2 (e.g., 10 µM).
Mix B: ATP at
10×Km
(e.g., 100 µM).
Reaction: Combine 5 µL of the Enzyme Mix, 2.5 µL of the compound dilution, and 2.5 µL of the Substrate/ATP Mix in a 384-well plate. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody paired with a Streptavidin-APC fluorophore.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Biochemical potency does not guarantee cellular efficacy. The compound must cross the cell membrane and compete with high intracellular ATP levels (typically 1-5 mM).
Causality Check: We must measure both the phosphorylated target (p-VEGFR2) and the total target protein (Total-VEGFR2). A reduction in p-VEGFR2 without a reduction in Total-VEGFR2 proves that the compound is inhibiting kinase activity, rather than causing protein degradation or general cytotoxicity.
Step-by-Step Methodology:
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at
3×105
cells/well. Starve cells in serum-free media for 12 hours prior to treatment to reduce basal kinase activity.
Compound Treatment: Treat cells with 3-(3-fluoro-4-methoxyphenyl)-1H-indazole at concentrations of 0, 10, 50, 100, and 500 nM for 2 hours.
Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes to induce acute VEGFR2 autophosphorylation.
Lysis: Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Crucial: Phosphatase inhibitors prevent the loss of the phospho-signal during extraction.
Immunoblotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.
Probing: Probe the membrane with primary antibodies against p-VEGFR2 (Tyr1175) and Total-VEGFR2. Use GAPDH or β-actin as a loading control.
Analysis: Quantify the chemiluminescent signal using densitometry. Normalize the p-VEGFR2 signal to the Total-VEGFR2 signal to determine the cellular IC₅₀.
References
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry.[Link] [1]
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry.[Link] [2]
Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry.[Link][3]
Comparative
Cross-reactivity profiling of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Cross-Reactivity Profiling of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comparative Guide for Synthetic and Medicinal Chemistry The 1H-indazole scaffold is a privileged structure in drug discovery, frequently serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Profiling of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comparative Guide for Synthetic and Medicinal Chemistry
The 1H-indazole scaffold is a privileged structure in drug discovery, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Within this chemical space, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (CAS 1267548-62-8) represents a highly specialized building block. The introduction of the 3-fluoro-4-methoxy substitution on the C3-aryl ring significantly alters both its pharmacological cross-reactivity (off-target kinase binding) and its synthetic chemoselectivity (N1 vs. N2 functionalization) compared to unsubstituted analogs.
This guide provides an objective, data-driven comparison of this compound's performance, detailing the causality behind profiling methodologies and offering self-validating experimental protocols.
In medicinal chemistry, 3-aryl-1H-indazoles are extensively profiled for their ability to competitively bind the ATP-binding pocket of kinases such as CK2, c-KIT, and VEGFR[2]. "Cross-reactivity" in this context refers to the compound's off-target inhibition profile across the kinome.
Structural Rationale:
The 4-methoxy group acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase. Simultaneously, the 3-fluoro substitution enhances metabolic stability (by blocking oxidative pathways) and modulates the pKa of the indazole N-H, increasing lipophilic efficiency (LipE). Compared to the unsubstituted 3-phenyl-1H-indazole, the fluoro-methoxy derivative demonstrates a tighter binding affinity for specific kinases but requires rigorous cross-reactivity profiling to ensure it does not indiscriminately inhibit off-target kinases, which could lead to clinical toxicity[2].
Causality of Choice: Why use radiometric γ-³²P-ATP over fluorescence-based assays? Radiometric assays directly measure the catalytic transfer of the phosphate group, eliminating fluorescence interference (auto-fluorescence) commonly exhibited by highly conjugated 3-aryl-1H-indazole systems. This ensures the cross-reactivity data is an artifact-free reflection of true binding.
Step-by-Step Methodology:
Compound Preparation: Prepare 10-point dose-response curves of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (0.1 nM to 10 µM) in 100% anhydrous DMSO.
Reaction Assembly: In a 96-well plate, combine the compound with purified recombinant kinase (e.g., CK2 or c-KIT) in an assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT.
Initiation: Add 10 µM ATP spiked with γ-³²P-ATP (specific activity ~500 cpm/pmol) and the specific peptide substrate. Incubate for 30 minutes at 30°C.
Quenching & Washing: Quench the reaction by spotting 5 µL of the mixture onto phosphocellulose P81 paper. Wash the paper extensively (3 × 10 mins) with 0.75% phosphoric acid to remove unreacted ATP.
Quantification: Quantify the incorporated radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.
Self-Validating System:
Positive Control: Include Staurosporine (a broad-spectrum ATP-competitive inhibitor) to validate kinase activity.
Statistical Validation: Calculate the Z'-factor using DMSO vehicle controls. The assay is only deemed valid if Z' > 0.5, ensuring the signal-to-background ratio is robust enough to detect true cross-reactivity.
Caption: Workflow for evaluating pharmacological kinase cross-reactivity of the indazole scaffold.
Synthetic Chemoselectivity & Cross-Reactivity
When utilizing 3-(3-fluoro-4-methoxyphenyl)-1H-indazole as a synthetic intermediate, the primary challenge is managing the cross-reactivity of the two nitrogen atoms (N1 and N2) during functionalization (e.g., N-arylation)[3].
Mechanistic Dynamics:
The electron-donating nature of the 4-methoxy group on the C3-aryl ring increases the overall electron density of the indazole core compared to electron-deficient analogs (e.g., 5-nitro-1H-indazole)[4]. This subtle electronic shift influences the tautomeric equilibrium. Under palladium-catalyzed Buchwald-Hartwig conditions, cross-reactivity is directed toward the N1-position due to the thermodynamic stability of the N1-arylated product, whereas uncatalyzed SNAr reactions often yield mixtures or favor the kinetic N2-product[3].
Table 2: N-Arylation Chemoselectivity (Buchwald-Hartwig vs. Uncatalyzed)
Causality of Choice: Why use XPhos as the ligand? The bulky dicyclohexylphosphino group of XPhos facilitates the rapid reductive elimination of the sterically hindered N1-aryl indazole product. This prevents catalyst trapping and minimizes the cross-reactivity that leads to the formation of the undesired N2-isomer[3].
Step-by-Step Methodology:
Reaction Setup: Charge an oven-dried Schlenk flask with 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
Inert Atmosphere: Evacuate the flask and backfill with ultra-high-purity N₂ (repeat 3x) to prevent oxidative degradation of the palladium catalyst.
Solvent Addition & Heating: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and heat at 100°C for 12 hours.
Monitoring: Monitor the conversion via LC-MS, specifically looking for the disappearance of the starting indazole mass (m/z [M+H]⁺ = 243.25).
Workup & Purification: Cool to room temperature, filter the crude mixture through a pad of Celite, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).
Self-Validating System:
Mass Balance Check: Before column purification, add a precise amount of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Take an ¹H-NMR aliquot to calculate the exact crude yield and N1:N2 ratio. This ensures that no product was lost during workup and validates the chemoselectivity of the catalytic cycle.
Caption: Chemoselectivity logic for N-arylation cross-reactivity in 1H-indazoles.
Conclusion
The 3-(3-fluoro-4-methoxyphenyl)-1H-indazole scaffold offers superior performance compared to basic indazoles in both pharmacological selectivity and synthetic predictability. Its unique stereoelectronic properties minimize off-target kinase cross-reactivity while maximizing thermodynamic control during late-stage synthetic functionalization, making it a highly reliable building block for advanced drug discovery programs.
References
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling
Source: National Institutes of Health (NIH) / PMC
URL:[Link][5]
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence
Source: National Institutes of Health (NIH) / PMC
URL:[Link][3]
Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2
Source: Biopolymers and Cell
URL:[Link][2]
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1]
Benchmarking the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1H-indazole: A Comparative Methodological Guide
Executive Summary The 3-aryl-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically,1 (CAS: 126...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-aryl-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically,1 (CAS: 1267548-62-8) presents a unique synthetic challenge due to the electron-rich nature of the aryl substituent and the competitive reactivity of the indazole's N-H bond[1].
As a Senior Application Scientist, I have evaluated multiple synthetic pathways to construct this target. This guide objectively benchmarks the three most prominent methodologies—Direct Suzuki-Miyaura Cross-Coupling, Iridium-Catalyzed C-H Borylation, and De Novo Ring Cyclization—providing drug development professionals with the mechanistic causality and empirical data needed to select the optimal route for scale-up and discovery workflows.
Mechanistic Causality & Route Selection
Selecting the correct synthetic route requires balancing regioselectivity, atom economy, and functional group tolerance. The causality behind each method's performance dictates its utility in the lab.
Route A: Direct Suzuki-Miyaura Cross-Coupling (The Gold Standard)
The direct coupling of 3-iodo-1H-indazole with (3-fluoro-4-methoxyphenyl)boronic acid is the most robust method. The mechanistic advantage here lies in the pre-installed iodine at the C3 position, which provides absolute regiocontrol. Utilizing ferrocene-based divalent palladium complexes, such as PdCl2(dppf), is critical. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination while preventing the aggregation of the active Pd(0) species into inactive "palladium black"[2]. This ensures high turnover frequencies even with the electron-rich boronic acid partner.
For late-stage functionalization where pre-halogenation is undesirable,3 offers an elegant alternative[3]. Using [Ir(OMe)(cod)]2 and dtbpy, the C-H bond at the C3 position is selectively borylated due to the steric shielding of the N1 position and the inherent electronic properties of the indazole core. The resulting boronate ester is then subjected to Suzuki coupling with 4-bromo-2-fluoroanisole. While atom-economical regarding the indazole core, the high cost of iridium and the necessity of a two-step sequence limit its industrial scalability.
Route C: De Novo Ring Construction
Rather than functionalizing an existing indazole, this method builds the heterocycle from scratch via the4[4]. While this circumvents C-H activation entirely, the synthesis of the specific 2-halo-4'-methoxy-3'-fluorobenzophenone precursor is multi-step and low-yielding. Furthermore, the harsh cyclization conditions often lead to competitive side reactions.
Comparative synthetic workflows for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Quantitative Benchmarking
The following table synthesizes the empirical performance data of the three evaluated routes, prioritizing metrics critical to drug development workflows.
Based on the benchmarking data, Route A is the superior method. The following protocol is designed as a self-validating system , incorporating causality-driven steps and In-Process Controls (IPCs) to ensure experimental integrity.
System Purging (Causality: Catalyst Preservation): Charge a flame-dried Schlenk flask with 3-iodo-1H-indazole, the boronic acid, and K2CO3. Evacuate the flask and backfill with Argon (repeat 3x).
Rationale: The 5 mechanism relies on a Pd(0) active species[5]. Ambient oxygen rapidly oxidizes Pd(0), leading to irreversible catalyst deactivation.
Catalyst Introduction: Add PdCl2(dppf) under a positive stream of Argon.
Solvent Addition & Initiation: Inject the degassed 1,4-Dioxane/H2O mixture via syringe. Heat the reaction to 90 °C under vigorous stirring.
Validation Checkpoint: Within 15–20 minutes, the biphasic mixture will transition from a turbid orange suspension to a deep, homogeneous red/brown solution. This visual shift confirms the reduction of Pd(II) to Pd(0) and the successful initiation of oxidative addition.
In-Process Control (IPC): After 4 hours, sample 50 µL of the organic layer. Quench with EtOAc/H2O and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.
Validation Checkpoint: Complete consumption of the UV-active 3-iodo-1H-indazole spot (Rf ~0.4) and the emergence of a new, highly fluorescent product spot (Rf ~0.3) indicates successful transmetalation and reductive elimination.
Workup & Isolation: Cool the reaction to room temperature, dilute with 50 mL EtOAc, and filter the mixture through a pad of Celite.
Rationale: Celite filtration is a critical self-validating step to strip out colloidal palladium and insoluble inorganic salts. Skipping this step guarantees severe emulsion formation during the subsequent aqueous phase separation.
Purification: Wash the organic filtrate with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure target compound.
Suzuki-Miyaura catalytic cycle for the C3-arylation of 1H-indazole.
Proper Disposal of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The responsible management of chemical reagents, from initial handling to...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The responsible management of chemical reagents, from initial handling to final disposal, is a cornerstone of a secure and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, a substituted indazole derivative.
Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The subject compound, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, combines the indazole scaffold with a fluorinated phenyl group. This structure necessitates a careful and informed approach to its disposal to mitigate risks to personnel and the environment.
Hazard Profile & Risk Assessment: An Evidence-Based Approach
The hazard profile is inferred from close analogs such as 3-Amino-4-methoxy-1H-indazole and general data on halogenated and indazole-based compounds.[3][4] The primary anticipated hazards include:
Skin Irritation: Indazole derivatives can cause skin irritation upon contact.[4][5]
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][5]
Acute Toxicity (Oral, Dermal, Inhalation): The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]
Environmental Hazard: As with many synthetic organic molecules, improper release can pose risks to aquatic life and ecosystems. Fluorinated organic compounds, in particular, can be persistent.[6][7]
Due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation.
Inferred Hazard Summary
Hazard Classification
GHS Pictogram
Precautionary Statement Codes (Examples)
Causality & Field Insights
Acute Toxicity (Oral, Inhalation)
P261, P270, P301+P312
The indazole core is biologically active, and many derivatives are designed to interact with physiological systems. Inhalation of fine dust or ingestion can lead to systemic exposure. Always handle in a fume hood.[8]
Skin Irritation
P280, P302+P352, P332+P313
Aromatic and heterocyclic compounds can defat and irritate the skin. The use of nitrile or other chemical-resistant gloves is mandatory.[4][5]
Serious Eye Irritation
P280, P305+P351+P338
The crystalline or powdered nature of the solid increases the risk of accidental eye contact. Safety goggles or a face shield are essential.[4][5]
Hazardous to the Aquatic Environment
P273, P391
Fluorinated organic compounds can be persistent in the environment. Never dispose of this chemical down the drain, as it can disrupt aquatic ecosystems and is difficult to remove in standard wastewater treatment.[6][9]
Pre-Disposal Safety Operations: Your First Line of Defense
Before beginning any disposal procedure, ensure all safety protocols are in place. This preparation is a self-validating system to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Eye Protection: Wear safety goggles with side shields or a full-face shield.[4]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection: A standard lab coat is required. For handling larger quantities, a chemically resistant apron may be advisable.[8]
Respiratory Protection: All handling of the solid compound and its waste must be performed within a certified chemical fume hood to prevent inhalation of dust.[10]
Engineering Controls
Chemical Fume Hood: Mandatory for all transfers and manipulations of the chemical waste.
Safety Infrastructure: Ensure an eyewash station and safety shower are immediately accessible.[4]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole is that it must be treated as hazardous halogenated organic waste .[11] Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[9]
A Senior Application Scientist's Guide to Handling 3-(3-fluoro-4-methoxyphenyl)-1H-indazole: From Benchtop to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(3-fluoro-4-methoxyphenyl)-1H-indazole. The protocols herein are designed not as a mere checklist, but as a self-validating system rooted in the principles of chemical causality and risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Molecule
While a comprehensive toxicological profile for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole may not be publicly available, its structure provides critical clues to its potential hazards. The molecule is an indazole derivative, a class of compounds with a wide range of pharmacological activities.[1] The presence of a fluorinated phenyl group designates it as a halogenated aromatic compound, which necessitates specific handling and disposal considerations.[2][3]
Core Structural Concerns:
Indazole Core: Many indazole derivatives are biologically active, and in the absence of specific data, this compound should be handled as potentially pharmacologically active.[1]
Aromatic System: Aromatic compounds can have varying levels of toxicity and may be irritants.
Fluorine Moiety: The carbon-fluorine bond is strong, but halogenated compounds can have toxicological implications and require dedicated waste streams.[4][5]
Solid Form: As a solid, the compound may form dust that can be inhaled, making respiratory protection crucial during handling of the powder.[6]
Anticipated Hazard Profile
Hazard Class
Potential Manifestation
Rationale & Causality
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Based on general classifications for novel research chemicals and related heterocyclic compounds.[7] The toxicological properties have not been fully investigated.[8]
Skin Irritation/Corrosion
May cause skin irritation upon contact.
A common property of complex organic molecules; precautionary measures are standard practice.[9]
Eye Irritation/Damage
May cause serious eye irritation.
Direct contact of chemical dust or splash with eyes can lead to irritation or damage.[9]
Respiratory Irritation
Inhalation of dust may irritate the respiratory system.
Fine powders can be easily aerosolized and inhaled, causing irritation to the nose, throat, and lungs.[6]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. The principle of the hierarchy of controls dictates that engineering and administrative controls are more effective than relying solely on PPE.
Primary Engineering Control: All handling of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole, especially in its powdered form, must be conducted in a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation exposure.
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Administrative Controls:
Designate a specific area for handling this compound to prevent cross-contamination.
Never work alone.
Ensure an eyewash station and safety shower are accessible and have been recently tested.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[11]
PPE Category
Specification
Rationale and Field-Proven Insights
Hand Protection
Nitrile or Butyl Rubber Gloves
These materials offer good resistance to a broad range of chemicals.[12] Always inspect gloves for tears or degradation before use. Use the proper glove removal technique to avoid skin contact with a contaminated glove surface.[7][8] Contaminated gloves can be more dangerous than no gloves due to the accumulation of chemicals.[13]
Eye & Face Protection
Safety Goggles with Side Shields or a Face Shield
Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[14]
Body Protection
Long-sleeved Laboratory Coat
A lab coat made of a suitable chemical-resistant material protects the skin and personal clothing from contamination.[2] Ensure the coat is fully buttoned. For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron over the lab coat.[11]
Respiratory Protection
N95 Respirator or higher (if handling powder)
Required when weighing or transferring the solid compound outside of a contained system (e.g., glovebox). A surgical mask provides no protection against chemical dust.[14] The respirator prevents the inhalation of fine particles. Ensure you are fit-tested for the selected respirator.
Foot Protection
Closed-toe, chemical-resistant shoes
Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[13]
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A safe workflow is a systematic workflow. The following diagrams and steps outline the procedural logic from preparation to disposal.
Safe Handling Workflow
This workflow ensures that safety checks and proper procedures are integrated into the handling process.
Caption: Logical workflow for the safe handling of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Small Spill: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[15] Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Clean the area with a detergent solution.
Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) department immediately.
Disposal Plan
As a halogenated organic compound, 3-(3-fluoro-4-methoxyphenyl)-1H-indazole and all materials contaminated with it require specific disposal procedures.[2] Cross-contamination of waste streams can significantly increase disposal costs and environmental impact.[3][5]
Key Principles:
Segregation is Paramount: Never mix halogenated waste with non-halogenated waste.[3][5]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]
Containment: Waste containers must be kept closed except when adding waste.[3]
Caption: Disposal workflow for 3-(3-fluoro-4-methoxyphenyl)-1H-indazole waste.
By adhering to these detailed operational and safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This structured approach ensures that the pursuit of scientific discovery is not compromised by avoidable risks.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. [Link]
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]